molecular formula C19H24O8 B15582680 Dihydrohypothemycin

Dihydrohypothemycin

カタログ番号: B15582680
分子量: 380.4 g/mol
InChIキー: FFROTAADEFYDOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydrohypothemycin is a useful research compound. Its molecular formula is C19H24O8 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C19H24O8

分子量

380.4 g/mol

IUPAC名

6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),16,18-triene-8,14-dione

InChI

InChI=1S/C19H24O8/c1-9-4-3-5-12(20)17(23)14(22)8-15-18(27-15)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h6-7,9,14-15,17-18,21-23H,3-5,8H2,1-2H3

InChIキー

FFROTAADEFYDOT-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

Dihydrohypothemycin: A Technical Guide to its Discovery and Origin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of dihydrohypothemycin. While the term "this compound" is not widely documented as a primary natural product, this guide focuses on the closely related and well-studied parent compound, hypothemycin (B1674129), and the known derivative, 7',8'-dihydrohypothemycin. Hypothemycin is a resorcylic acid lactone with significant biological activities, including potent kinase inhibition, which has garnered interest in the field of drug discovery. This document will delve into the scientific literature to present a detailed account of its producing organism, biosynthetic pathway, methods of isolation, and biological activity, with a specific focus on quantitative data and experimental protocols.

Discovery and Origin

The Producing Organism

Hypothemycin is a secondary metabolite produced by the fungus Hypomyces subiculosus.[1][2][3] This fungus belongs to the Ascomycota phylum and is known to produce a variety of bioactive compounds. Strains of Hypomyces subiculosus, such as DSM 11931 and DSM 11932, have been specifically identified as producers of hypothemycin and its analogues.[4]

Discovery of Hypothemycin and 7',8'-Dihydrohypothemycin

Hypothemycin was first isolated and characterized from fungal fermentations.[5] Subsequent research has focused on its potent biological activities, particularly as an inhibitor of protein kinases.

While hypothemycin is the major metabolite, a derivative, 7',8'-dihydrohypothemycin , has been identified as a minor metabolite produced by a genetically modified strain of Hypomyces subiculosus.[6] In a study where the O-methyltransferase (OMT) gene in the hypothemycin biosynthetic cluster was knocked out, the resulting strain showed altered metabolite production, including the accumulation of 7',8'-dihydrohypothemycin.[6] This finding confirms the natural origin of a dihydro-derivative of hypothemycin.

Biosynthesis of Hypothemycin

The biosynthesis of hypothemycin is a complex process involving a collaboration between two polyketide synthases (PKSs) and a series of post-PKS modifying enzymes.[1][2][3] The core of the molecule is assembled from acetate (B1210297) units via the polyketide pathway.

Key Biosynthetic Enzymes

The key enzymes involved in the hypothemycin biosynthetic pathway are encoded by a gene cluster in Hypomyces subiculosus.[1] These include:

  • Hpm8: A highly reducing iterative PKS (HR-PKS) responsible for the synthesis of a hexaketide intermediate.

  • Hpm3: A non-reducing iterative PKS (NR-PKS) that receives the hexaketide from Hpm8 and extends it to a nonaketide, followed by cyclization to form the resorcylic acid lactone core.[2][3]

  • Hpm5: An O-methyltransferase (OMT) that methylates the C-4 hydroxyl group.[1]

  • Hpm7: A flavin-dependent monooxygenase (FMO) involved in epoxidation.

  • Hpm1: A cytochrome P450 monooxygenase responsible for hydroxylation.

  • Glutathione S-transferase: An enzyme that catalyzes the cis-trans isomerization of the 7',8' double bond.[1][6]

Biosynthetic Pathway

The proposed biosynthetic pathway for hypothemycin begins with the synthesis of a reduced hexaketide by Hpm8. This intermediate is then transferred to Hpm3, which extends the chain and catalyzes the macrolactonization to form trans-7',8'-dehydrozearalenol (DHZ).[1][2] A series of post-PKS modifications, including methylation, epoxidation, hydroxylation, and isomerization, then convert DHZ into hypothemycin.[1][7] The formation of 7',8'-dihydrohypothemycin likely involves a reduction of the 7',8' double bond at a late stage in the pathway, although the specific enzyme responsible for this reduction has not been explicitly characterized.

Hypothemycin Biosynthesis Hypothemycin Biosynthetic Pathway cluster_PKS Polyketide Synthesis cluster_PostPKS Post-PKS Modifications Malonyl-CoA Malonyl-CoA Hpm8 (HR-PKS) Hpm8 (HR-PKS) Malonyl-CoA->Hpm8 (HR-PKS) Hexaketide Intermediate Hexaketide Intermediate Hpm8 (HR-PKS)->Hexaketide Intermediate Hpm3 (NR-PKS) Hpm3 (NR-PKS) Hexaketide Intermediate->Hpm3 (NR-PKS) trans-7',8'-Dehydrozearalenol (DHZ) trans-7',8'-Dehydrozearalenol (DHZ) Hpm3 (NR-PKS)->trans-7',8'-Dehydrozearalenol (DHZ) Aigialomycin C Aigialomycin C trans-7',8'-Dehydrozearalenol (DHZ)->Aigialomycin C Methylation (Hpm5) Epoxidation (Hpm7) Hydroxylation (Hpm1) Hpm5 (OMT) Hpm5 (OMT) Hpm7 (FMO) Hpm7 (FMO) Hpm1 (P450) Hpm1 (P450) GST GST Hypothemycin Hypothemycin 7',8'-dihydrohypothemycin 7',8'-dihydrohypothemycin Hypothemycin->7',8'-dihydrohypothemycin Reduction (Reductase) Aigialomycin C->Hypothemycin Isomerization (GST) Reductase Reductase

Caption: Proposed biosynthetic pathway of hypothemycin and 7',8'-dihydrohypothemycin.

Biological Activity and Quantitative Data

Hypothemycin exhibits a range of biological activities, primarily attributed to its ability to act as a covalent inhibitor of certain protein kinases.[8] It contains a cis-enone moiety that can undergo a Michael addition reaction with a conserved cysteine residue in the ATP-binding site of susceptible kinases.[9]

One of the key targets of hypothemycin is Transforming Growth Factor-β Activated Kinase 1 (TAK1), a critical regulator of the NF-κB signaling pathway.[9] Inhibition of TAK1 by hypothemycin leads to downstream effects on cell proliferation, inflammation, and apoptosis.

Quantitative Data on Biological Activity

The following tables summarize the reported quantitative data for the biological activity of hypothemycin and its analogues.

CompoundTarget/AssayIC50/EC50Reference
HypothemycinIL-2 production9 nM[10]
HypothemycinIL-2-induced proliferation194 nM[10]
HypothemycinAnti-malarial activity2.2 µg/mL[11]
HypothemycinTrypanocidal activity (T. brucei)~170 nM[12]
4-O-demethylhypothemycinCytotoxicity (COLO829, BRAF mutant)Potent and selective[4]

Table 1: In vitro biological activity of hypothemycin and its analogue.

Cell LineMutationIC50 of Hypothemycin (µM)Reference
COLO829BRAF V600EPotent[4]
HT29BRAF V600EPotent[4]
OVCAR3 (ovarian cancer)-Cytotoxic[9]
MDA-MB-231 (breast cancer)-Cytotoxic[13]

Table 2: Cytotoxicity of hypothemycin against various cancer cell lines.

Experimental Protocols

Fermentation and Isolation of Hypothemycin

This protocol describes a general method for the cultivation of Hypomyces subiculosus and the extraction of hypothemycin.

4.1.1. Fungal Culture

  • Prepare a suitable liquid or solid-state fermentation medium. A commonly used medium is oatmeal agar.

  • Inoculate the medium with a culture of Hypomyces subiculosus.

  • Incubate the culture at an appropriate temperature (e.g., 25°C) for a sufficient period (e.g., 2-4 weeks) to allow for the production of secondary metabolites.

4.1.2. Extraction and Purification

  • Harvest the fungal biomass and the culture medium.

  • Extract the culture with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Subject the crude extract to chromatographic separation techniques, such as column chromatography on silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to purify hypothemycin.

Semi-synthesis of Hypothemycin Analogues

The following is a general procedure for the semi-synthesis of hypothemycin analogues by modifying the C8-C9 diol.[9]

4.2.1. Acylation of Hypothemycin

  • Dissolve hypothemycin (10 mg, 0.026 mmol) in dry dichloromethane (B109758) (1.0 mL).

  • Add 2,6-lutidine (9.2 µL, 0.079 mmol, 3.0 equiv).

  • Add the appropriate anhydride (B1165640) (0.058 mmol, 2.2 equiv) to the reaction mixture.

  • Stir the solution at room temperature for 12 hours under a nitrogen atmosphere.

  • Quench the reaction with water (2 mL) and extract with dichloromethane (2 mL).

  • Filter the organic layer through silica gel and concentrate under nitrogen gas.

  • Purify the resulting analogues by preparative HPLC.

Signaling Pathway and Experimental Workflow Visualization

TAK1 Signaling Pathway Inhibition by Hypothemycin

TAK1_Inhibition Hypothemycin Inhibition of TAK1 Signaling Pro-inflammatory Stimuli Pro-inflammatory Stimuli TAK1 TAK1 Pro-inflammatory Stimuli->TAK1 IKK Complex IKK Complex TAK1->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Hypothemycin Hypothemycin Hypothemycin->TAK1 Covalent Inhibition

Caption: Hypothemycin covalently inhibits TAK1, blocking NF-κB activation.

Experimental Workflow for Isolation and Characterization

Isolation_Workflow Workflow for Isolation of Hypothemycin and Analogues Fungal Culture\n(Hypomyces subiculosus) Fungal Culture (Hypomyces subiculosus) Extraction\n(Ethyl Acetate) Extraction (Ethyl Acetate) Fungal Culture\n(Hypomyces subiculosus)->Extraction\n(Ethyl Acetate) Crude Extract Crude Extract Extraction\n(Ethyl Acetate)->Crude Extract Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Crude Extract->Column Chromatography\n(Silica Gel) Fractions Fractions Column Chromatography\n(Silica Gel)->Fractions HPLC Purification HPLC Purification Fractions->HPLC Purification Pure Hypothemycin Pure Hypothemycin HPLC Purification->Pure Hypothemycin Structure Elucidation\n(NMR, MS) Structure Elucidation (NMR, MS) Pure Hypothemycin->Structure Elucidation\n(NMR, MS) Biological Assays Biological Assays Pure Hypothemycin->Biological Assays Semi-synthesis of Analogues Semi-synthesis of Analogues Pure Hypothemycin->Semi-synthesis of Analogues Pure Analogues Pure Analogues Semi-synthesis of Analogues->Pure Analogues Pure Analogues->Structure Elucidation\n(NMR, MS) Pure Analogues->Biological Assays

Caption: General workflow for the isolation and characterization of hypothemycin.

References

Hypothemycin: A Technical Guide to its Natural Sources, Biosynthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Hypothemycin (B1674129) is a 14-membered resorcylic acid lactone (RAL), a class of fungal polyketide secondary metabolites known for their diverse and potent biological activities. First isolated from Hypomyces trichothecoides, it has garnered significant interest due to its unique mechanism of action as a covalent inhibitor of a specific subset of protein kinases.[1][2] This technical guide provides an in-depth overview of hypothemycin, focusing on its natural origins, production yields, biosynthetic pathway, and the experimental protocols required for its isolation and biological characterization. It is intended to serve as a comprehensive resource for researchers investigating hypothemycin as a potential therapeutic agent or a tool for chemical biology.

Natural Sources and Production

Hypothemycin is produced by a variety of filamentous fungi, primarily within the Ascomycota phylum. The compound was first identified in the cultured broth of Hypomyces species.[1] Subsequent screening and isolation efforts have expanded the list of known producers.

Known Fungal Producers of Hypothemycin:

  • Hypomyces subiculosus[1][3][4]

  • Hypomyces trichothecoides[1]

  • Aigialus parvus (a marine mangrove fungus)[1]

  • Coriolus versicolor[1]

  • Podospora sp.

  • Setophoma sp. (Strains MSX78495, MSX63935, MSX45109)[5]

The production of hypothemycin is highly dependent on the fungal strain and the culture conditions, including the choice of carbon and nitrogen sources, initial pH, and aeration.[1] Optimization of these parameters is crucial for achieving high yields for research and development purposes. For instance, studies on Aigialus parvus BCC 5311 have shown that soluble starch and yeast extract are effective carbon and nitrogen sources, respectively, for maximizing production.[1]

Data Presentation: Hypothemycin Production Yields

The following table summarizes quantitative data on hypothemycin production from various fungal sources as reported in the literature.

Fungal StrainCulture ConditionsYieldReference
Aigialus parvus BCC 5311Optimized liquid medium in 5 L bioreactor13.6 mg/g (biomass)[1]
Aigialus parvus BCC 5311Optimized liquid medium in 5 L bioreactor58.0 mg/L (max concentration)[1]
Setophoma sp. MSX78495Solid-state fermentation on oatmeal (10g/flask)141.3 ± 7.8 mg/flask[5]
Setophoma sp. MSX78495Solid-state fermentation on rice (10g/flask)87.9 ± 13.6 mg/flask[5]

Biosynthesis Pathway

The biosynthesis of the hypothemycin carbon skeleton is a complex process involving the coordinated action of two different iterative type I polyketide synthases (PKSs), followed by a series of post-PKS modifications.[6][7] The gene cluster responsible for hypothemycin production in Hypomyces subiculosus has been sequenced, providing significant insight into this pathway.[4][6][7]

  • Chain Assembly: A highly reducing PKS (HR-PKS), designated Hpm8, synthesizes a reduced hexaketide intermediate. This intermediate is then transferred to a non-reducing PKS (NR-PKS), Hpm3.[6][7]

  • Chain Extension and Cyclization: The NR-PKS Hpm3 extends the polyketide chain and catalyzes a regioselective aldol (B89426) condensation and macrolactonization to form the characteristic 14-membered resorcylic acid lactone core, resulting in the intermediate trans-7',8'-dehydrozearalenol (DHZ).[6][7]

  • Post-PKS Modifications: The DHZ core undergoes several enzymatic modifications, including hydroxylation by a cytochrome P450, methylation by an O-methyltransferase (OMT), and epoxidation of the 1',2' double bond by a flavin-dependent monooxygenase (FMO) to yield the final hypothemycin structure.[6][7]

Hypothemycin_Biosynthesis cluster_PKS Polyketide Synthase Core cluster_Post_PKS Post-PKS Modifications Malonyl_CoA Malonyl-CoA + NADPH Hpm8 Hpm8 (HR-PKS) Malonyl_CoA->Hpm8 Chain Assembly Hexaketide Reduced Hexaketide Intermediate Hpm8->Hexaketide Hpm3 Hpm3 (NR-PKS) Hexaketide->Hpm3 Transfer DHZ trans-7',8'- Dehydrozearalenol (DHZ) Hpm3->DHZ Extension & Cyclization P450 Cytochrome P450 DHZ->P450 Hydroxylation OMT O-Methyltransferase P450->OMT Methylation FMO Flavin-dependent Monooxygenase OMT->FMO Epoxidation Hypothemycin Hypothemycin FMO->Hypothemycin

Caption: Proposed biosynthetic pathway of hypothemycin.

Mechanism of Action: Kinase Inhibition

Hypothemycin exerts its biological effects by acting as a selective, irreversible inhibitor of a subset of protein kinases.[2] Its mechanism is distinct from typical ATP-competitive inhibitors. The α,β-unsaturated ketone (enone) moiety within the macrolide ring acts as a Michael acceptor, enabling it to form a covalent bond with a conserved cysteine residue located in the ATP-binding pocket of susceptible kinases.[1] This covalent modification permanently inactivates the enzyme, blocking downstream signaling pathways that are often implicated in cell proliferation and survival.

Key kinase targets of hypothemycin include:

  • Mitogen-activated protein kinase kinase (MEK)

  • Extracellular signal-regulated kinase (ERK)

  • Platelet-derived growth factor receptors (PDGFR)

  • Vascular endothelial growth factor receptor 2 (VEGFR2)

  • FMS-like tyrosine kinase 3 (FLT3)

  • Transforming growth factor beta-activated kinase 1 (TAK1)

This targeted covalent inhibition makes hypothemycin a valuable lead compound for the development of anti-cancer therapeutics, particularly for tumors dependent on the activation of these specific kinase signaling pathways.[2]

Kinase_Inhibition_Pathway Hypothemycin Hypothemycin ATP_Pocket ATP-Binding Pocket (with conserved Cys) Hypothemycin->ATP_Pocket TargetKinase Target Kinase (e.g., MEK, TAK1) TargetKinase->ATP_Pocket PhosphoSubstrate Phosphorylated Substrate TargetKinase->PhosphoSubstrate Phosphorylates CovalentAdduct Kinase-Hypothemycin Covalent Adduct (Inactive) ATP_Pocket->CovalentAdduct Covalent Bonding (Michael Addition) Downstream Downstream Signaling (e.g., Proliferation) CovalentAdduct->Downstream INHIBITS ATP ATP ATP->TargetKinase Binds Substrate Substrate Substrate->TargetKinase Binds PhosphoSubstrate->Downstream Activates

Caption: Mechanism of irreversible kinase inhibition by hypothemycin.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of hypothemycin.

Protocol 1: Isolation and Purification of Hypothemycin

This protocol is a composite methodology based on activity-guided fractionation and chromatographic techniques described for fungal secondary metabolites.[8][9][10]

1. Fungal Fermentation:

  • Culture the desired fungal strain (e.g., Aigialus parvus BCC 5311) on a suitable medium. For liquid culture, use Potato Dextrose Broth (PDB) supplemented with sea salt and incubate for 5-7 days at 25°C with shaking (200 rpm).[1]

  • For solid-state fermentation, inoculate autoclaved grain media (e.g., 10 g oatmeal with 17 mL deionized water in a 250 mL flask) and incubate at 21°C for 2-5 weeks.[5]

2. Extraction:

  • Liquid Culture: Centrifuge the fermentation broth (10,000 x g, 10 min) to separate the mycelia from the culture filtrate.[1][11] Extract the filtrate with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent. Extract the mycelial mass separately by soaking and sonicating in methanol (B129727) or acetone.

  • Solid Culture: Add a solvent mixture (e.g., 60 mL of 1:1 MeOH:CHCl₃) to the flask.[5] Break up the solid culture with a spatula, sonicate briefly, and allow it to soak overnight at room temperature.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • Initial Fractionation: Perform vacuum liquid chromatography (VLC) or use a C18 solid-phase extraction (SPE) column. Elute the crude extract with a stepwise gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol).

  • Column Chromatography: Subject the active fraction(s) to further purification using Sephadex LH-20 column chromatography, eluting with methanol, to separate compounds based on size.

  • Preparative HPLC: The final purification step typically involves preparative high-performance liquid chromatography (HPLC).[12]

    • Column: Reverse-phase C18 column (e.g., NovaPak C18).[1]
    • Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water. A typical starting point is 30% acetonitrile in water.[1]
    • Detection: Monitor the elution profile using a photodiode array (PDA) detector at 220 nm.[1][11]

  • Collect the fractions corresponding to the hypothemycin peak, combine, and evaporate the solvent to obtain the pure compound. Confirm identity and purity (>98%) using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][8]

Isolation_Workflow Start Fungal Culture (Liquid or Solid-State) Extraction Solvent Extraction (e.g., Ethyl Acetate, MeOH) Start->Extraction Evaporation Evaporation to Yield Crude Extract Extraction->Evaporation Fractionation Initial Fractionation (VLC or SPE) Evaporation->Fractionation ColumnChrom Sephadex LH-20 Column Chromatography Fractionation->ColumnChrom PrepHPLC Preparative HPLC (Reverse-Phase C18) ColumnChrom->PrepHPLC Analysis Purity & Identity Check (HPLC, MS, NMR) PrepHPLC->Analysis End Pure Hypothemycin Analysis->End

Caption: General workflow for the isolation and purification of hypothemycin.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to quantify kinase activity and determine the inhibitory potency (IC₅₀) of hypothemycin. It is based on the Kinase-Glo® Plus or similar ADP-Glo™ assay kits.

1. Reagent Preparation:

  • Compound Dilution: Prepare a stock solution of hypothemycin (e.g., 10 mM) in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase/Substrate Mix: Prepare a 2X solution containing the purified target kinase (e.g., TAK1-TAB1) and its specific substrate (e.g., Myelin Basic Protein, MBP) in kinase assay buffer (e.g., 40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • ATP Solution: Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be near the Kₘ for the specific kinase (e.g., 20 µM final).

2. Assay Procedure (96-well plate format):

  • Add 5 µL of diluted hypothemycin or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 96-well plate.

  • Add 10 µL of the 2X kinase/substrate mixture to each well.

  • Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Terminate the reaction and detect remaining ATP by adding 25 µL of Kinase-Glo® Plus Reagent to each well.

  • Incubate at room temperature for 20 minutes to stabilize the luminescent signal.

3. Data Acquisition and Analysis:

  • Measure the luminescence signal using a microplate reader.

  • The signal is inversely proportional to kinase activity.

  • Calculate the percentage of inhibition for each hypothemycin concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: In Vitro Trypanocidal Activity Assay

This protocol is adapted for assessing the activity of hypothemycin against bloodstream form Trypanosoma brucei.

1. Parasite Culture and Compound Preparation:

  • Culture bloodstream form T. brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO₂.

  • Prepare a stock solution of hypothemycin in DMSO and perform serial dilutions in culture medium to achieve the desired final test concentrations.

2. Assay Procedure:

  • Seed a 96-well plate with T. brucei at a density of ~1 x 10⁴ cells/mL.

  • Add the diluted hypothemycin to the wells. Include a vehicle control (DMSO) and a positive control (e.g., suramin).

  • Incubate the plate for 24 to 72 hours.

3. Viability Assessment:

  • Add a viability reagent such as resazurin (B115843) (AlamarBlue) to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.

  • The signal is proportional to the number of viable parasites.

  • Calculate the percentage of parasite growth inhibition for each concentration and determine the EC₅₀ value by plotting the data as described in the kinase assay protocol.

Conclusion

Hypothemycin remains a compelling natural product due to its potent and selective covalent inhibition of key protein kinases. Its production from various fungal sources, particularly with optimized fermentation conditions, allows for its procurement in quantities sufficient for advanced preclinical studies. The detailed biosynthetic and mechanistic understanding, coupled with robust protocols for its isolation and evaluation, provides a solid foundation for researchers in oncology, parasitology, and chemical biology to further explore its therapeutic potential and utilize it as a sophisticated molecular probe.

References

An In-depth Technical Guide to the Biosynthesis of Hypothemycin in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin (B1674129) is a fungal polyketide belonging to the resorcylic acid lactone (RAL) family of natural products. It has garnered significant interest in the scientific community due to its potent and selective inhibitory activity against a subset of protein kinases, making it a promising candidate for therapeutic development, particularly in oncology. This technical guide provides a comprehensive overview of the hypothemycin biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and regulatory networks that govern its production in fungi such as Hypomyces subiculosus. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of fungal secondary metabolism, natural product biosynthesis, and drug discovery.

The Hypothemycin Biosynthetic Gene Cluster

The biosynthesis of hypothemycin is orchestrated by a dedicated gene cluster, which encodes all the necessary enzymatic machinery for its production. This cluster features a conserved architecture, typically including genes for two polyketide synthases (PKSs) and a suite of tailoring enzymes responsible for post-PKS modifications.

The Biosynthetic Pathway: A Step-by-Step Elucidation

The biosynthesis of hypothemycin can be conceptually divided into two major stages: the assembly of the polyketide backbone by a pair of collaborating polyketide synthases, and the subsequent modification of this backbone by a series of tailoring enzymes to yield the final bioactive molecule.

Polyketide Backbone Assembly: A Tale of Two PKSs

The carbon skeleton of hypothemycin is assembled through the coordinated action of two distinct Type I iterative polyketide synthases (PKSs): a highly reducing PKS (HR-PKS), designated as Hpm8 , and a non-reducing PKS (NR-PKS), known as Hpm3 [1][2][3].

  • Hpm8 (HR-PKS): This enzyme is responsible for the synthesis of a reduced hexaketide intermediate. Hpm8 contains the canonical domains of a reducing PKS: a ketosynthase (KS), malonyl-CoA:ACP acyltransferase (MAT), dehydratase (DH), enoylreductase (ER), ketoreductase (KR), and an acyl-carrier protein (ACP) domain[1]. It catalyzes the iterative condensation of one acetyl-CoA starter unit and two malonyl-CoA extender units to produce a six-carbon polyketide chain that undergoes extensive reduction.

  • Hpm3 (NR-PKS): The hexaketide intermediate synthesized by Hpm8 is then transferred to Hpm3 for further extension and cyclization[1]. Hpm3 is a non-reducing PKS, containing a starter-unit:ACP transacylase (SAT), KS, MAT, product template (PT), ACP, and a thioesterase (TE) domain[1]. Hpm3 extends the hexaketide with three additional malonyl-CoA units to form a nonaketide chain, which then undergoes an intramolecular aldol (B89426) condensation to form the characteristic resorcylic acid core and subsequent macrolactonization to yield the initial polyketide product, trans-7',8'-dehydrozearalenol (DHZ) [4][5][6]. The interaction and transfer of the intermediate between these two megasynthases are crucial for the successful biosynthesis of the hypothemycin scaffold[1].

Hypothemycin PKS Pathway cluster_Hpm8 Hpm8 (HR-PKS) cluster_Hpm3 Hpm3 (NR-PKS) Acetyl_CoA Acetyl-CoA Hpm8 Hpm8 Domains: KS, MAT, DH, ER, KR, ACP Acetyl_CoA->Hpm8 Malonyl_CoA_1 2x Malonyl-CoA Malonyl_CoA_1->Hpm8 Hexaketide Reduced Hexaketide Intermediate Hpm8->Hexaketide Iterative Condensation & Reduction Hpm3 Hpm3 Domains: SAT, KS, MAT, PT, ACP, TE Hexaketide->Hpm3 Transfer via SAT domain Malonyl_CoA_2 3x Malonyl-CoA Malonyl_CoA_2->Hpm3 DHZ trans-7',8'-Dehydrozearalenol (DHZ) Hpm3->DHZ Chain Extension, Cyclization & Lactonization

Figure 1: Polyketide backbone synthesis of hypothemycin.
Post-PKS Tailoring Modifications

Following the formation of DHZ, a series of enzymatic modifications occur to yield hypothemycin. These tailoring reactions are catalyzed by enzymes encoded within the hypothemycin gene cluster and are crucial for the bioactivity of the final molecule[4][5][6][7].

  • O-Methylation: An O-methyltransferase (OMT) catalyzes the methylation of the C-4 hydroxyl group on the resorcylic acid ring[4][5][6].

  • Epoxidation: A flavin-dependent monooxygenase (FMO) is responsible for the epoxidation of the 1',2' double bond in the macrolactone ring[4][5][6].

  • Hydroxylation: A cytochrome P450 monooxygenase introduces a hydroxyl group at a specific position on the polyketide backbone[4][5][6].

  • Isomerization: A glutathione (B108866) S-transferase (GST) catalyzes the cis-trans isomerization of the 7',8' double bond, converting the trans configuration in DHZ to the cis configuration found in hypothemycin[4][5][6].

Post_PKS_Pathway DHZ trans-7',8'-Dehydrozearalenol (DHZ) Intermediate1 4-O-methyl-DHZ DHZ->Intermediate1 O-Methyltransferase (OMT) Intermediate2 Epoxidated Intermediate Intermediate1->Intermediate2 Flavin-dependent Monooxygenase (FMO) Intermediate3 Hydroxylated Intermediate Intermediate2->Intermediate3 Cytochrome P450 Hypothemycin Hypothemycin Intermediate3->Hypothemycin Glutathione S-Transferase (GST) (cis-trans isomerization)

Figure 2: Post-PKS tailoring steps in hypothemycin biosynthesis.

Quantitative Data on Hypothemycin Biosynthesis

Precise quantitative data for all enzymatic steps in the hypothemycin pathway are not yet fully available in the literature. However, studies on the production of hypothemycin and the kinetics of the core PKS enzymes provide valuable insights.

ParameterValueFungus/SystemReference
Hypothemycin Production
Maximum Concentration58.0 mg/LAigialus parvus BCC 5311[4]
Specific Growth Rate0.0295 h⁻¹Aigialus parvus BCC 5311[4]
Biomass Yield1.6 g/g starchAigialus parvus BCC 5311[4]
Hypothemycin Yield13.6 mg/g biomassAigialus parvus BCC 5311[4]
Hypothemycin Production Rate0.6 mg/L/dayAigialus parvus BCC 5311[4]
PKS Enzyme Kinetics (in vitro)
Apparent rate constant (Hpm8)0.11 min⁻¹ (at 5 µM Hpm3)Reconstituted S. cerevisiae[1]
Initial velocity (Hpm8 at 10 µM)1.1 µM/minReconstituted S. cerevisiae[1]
Initial velocity (Hpm8 at 20 µM)2.04 µM/minReconstituted S. cerevisiae[1]
Initial velocity (Hpm8 at 30 µM)3.88 µM/minReconstituted S. cerevisiae[1]

Note: Kinetic data for the tailoring enzymes (OMT, FMO, Cytochrome P450, GST) in the hypothemycin pathway are not specifically reported in the reviewed literature. The provided data focuses on the core PKS machinery.

Experimental Protocols

This section provides an overview of key experimental methodologies employed in the elucidation of the hypothemycin biosynthetic pathway. For detailed, step-by-step protocols, researchers should consult the primary literature cited.

Heterologous Expression in Saccharomyces cerevisiae

Heterologous expression in a genetically tractable host like S. cerevisiae has been instrumental in characterizing the function of the hypothemycin biosynthetic genes[4][5][6].

Objective: To express the hypothemycin gene cluster, or subsets of genes, in S. cerevisiae to identify the resulting metabolic products.

Methodology Overview:

  • Vector Construction: The genes of interest (e.g., hpm8 and hpm3) are cloned into yeast expression vectors under the control of suitable promoters (e.g., GAL1 or ADH2).

  • Yeast Transformation: The expression vectors are introduced into a suitable S. cerevisiae strain (e.g., BJ5464-NpgA) using methods such as the lithium acetate/polyethylene glycol (LiAc/PEG) transformation protocol.

  • Cultivation and Induction: Transformed yeast strains are cultured in appropriate media. If using inducible promoters, gene expression is induced by the addition of an inducing agent (e.g., galactose).

  • Metabolite Extraction: After a suitable incubation period, the yeast culture (both cells and supernatant) is extracted with an organic solvent (e.g., ethyl acetate).

  • Metabolite Analysis: The extracted metabolites are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the produced compounds.

Heterologous_Expression_Workflow Start Isolate Hypothemycin Biosynthetic Genes Vector Clone Genes into Yeast Expression Vectors Start->Vector Transformation Transform S. cerevisiae with Expression Vectors Vector->Transformation Culture Culture Transformed Yeast (with induction if necessary) Transformation->Culture Extraction Extract Metabolites from Yeast Culture Culture->Extraction Analysis Analyze Metabolites (HPLC, LC-MS, NMR) Extraction->Analysis Result Identify Biosynthetic Products Analysis->Result

Figure 3: A generalized workflow for heterologous expression.
In Vitro Enzyme Assays

In vitro reconstitution of enzymatic reactions allows for the detailed characterization of individual enzymes and their specific roles in the biosynthetic pathway.

Objective: To determine the function and kinetic parameters of a specific enzyme from the hypothemycin pathway.

General Protocol Outline:

  • Enzyme Expression and Purification: The gene encoding the enzyme of interest is cloned into an expression vector (e.g., with a His-tag) and expressed in a suitable host (e.g., E. coli or S. cerevisiae). The recombinant protein is then purified using affinity chromatography.

  • Substrate Preparation: The substrate for the enzyme is either chemically synthesized or biosynthetically produced and purified.

  • Reaction Setup: The purified enzyme is incubated with its substrate(s) and any necessary cofactors (e.g., S-adenosylmethionine for OMTs, NADPH and FAD for FMOs and P450s, glutathione for GSTs) in an appropriate buffer at a controlled temperature and pH.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the consumption of the substrate or the formation of the product using techniques like HPLC, spectrophotometry, or LC-MS.

  • Data Analysis: The initial reaction rates are calculated and used to determine kinetic parameters such as Km and kcat by fitting the data to the Michaelis-Menten equation.

Gene Knockout Studies

Gene knockout experiments in the native producing organism are a powerful tool to confirm the involvement of a specific gene in the biosynthesis of a natural product.

Objective: To disrupt a target gene in the hypothemycin producer to observe the effect on metabolite production.

Methodology Overview (using CRISPR-Cas9 as an example):

  • gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the gene of interest are designed and cloned into a vector containing the Cas9 nuclease gene and a selection marker. A donor DNA template containing homology arms flanking a resistance cassette is also constructed for homologous recombination-mediated repair.

  • Protoplast Preparation and Transformation: Protoplasts of the fungal strain are generated by enzymatic digestion of the cell wall. The CRISPR-Cas9 and donor DNA constructs are then introduced into the protoplasts via PEG-mediated transformation.

  • Selection and Screening: Transformed protoplasts are regenerated on selective media to isolate colonies that have incorporated the resistance marker. Putative knockout mutants are then screened by PCR to confirm the disruption of the target gene.

  • Metabolite Analysis: The metabolite profiles of the confirmed knockout mutants are compared to the wild-type strain to determine the effect of the gene disruption on hypothemycin production.

Regulation of Hypothemycin Biosynthesis

The production of secondary metabolites in fungi is tightly regulated at multiple levels to ensure their synthesis occurs under appropriate physiological and environmental conditions. While specific regulatory mechanisms for the hypothemycin gene cluster are not yet fully elucidated, general principles of fungal secondary metabolite regulation are likely to apply.

Transcriptional Regulation: The expression of the hypothemycin biosynthetic genes is likely controlled by a combination of pathway-specific and global transcription factors.

  • Pathway-Specific Transcription Factors: Many fungal secondary metabolite gene clusters contain a dedicated transcription factor, often a Zn(II)2Cys6-type protein, that directly regulates the expression of the genes within the cluster.

  • Global Regulators: Broad-domain transcription factors and global regulatory complexes, such as the Velvet complex (VeA/VelB/LaeA), are known to respond to environmental cues like light, pH, and nutrient availability, and in turn, modulate the expression of numerous secondary metabolite gene clusters.

Signaling Pathways: Cellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, are known to play a role in transducing environmental signals to the transcriptional machinery, thereby influencing secondary metabolism. For instance, the cell wall integrity (CWI) pathway, a MAPK cascade, has been implicated in the regulation of secondary metabolite production in response to cell wall stress.

Regulatory_Network cluster_signals Environmental Signals cluster_regulation Regulatory Networks Light Light Velvet Velvet Complex (VeA/VelB/LaeA) Light->Velvet pH pH Global_TF Global Transcription Factors pH->Global_TF Nutrients Nutrient Availability Nutrients->Global_TF Stress Cell Wall Stress MAPK MAPK Pathway (e.g., CWI) Stress->MAPK Pathway_TF Pathway-Specific Transcription Factor (e.g., Zn(II)2Cys6) Velvet->Pathway_TF MAPK->Pathway_TF Global_TF->Pathway_TF HMG_Cluster Hypothemycin Gene Cluster Pathway_TF->HMG_Cluster Transcriptional Activation Hypothemycin Hypothemycin Production HMG_Cluster->Hypothemycin

Figure 4: A putative regulatory network for hypothemycin biosynthesis.

Conclusion

The biosynthesis of hypothemycin is a complex and fascinating process involving a sophisticated interplay of enzymes and regulatory elements. This guide has provided a detailed overview of the current understanding of this pathway, from the initial assembly of the polyketide backbone to the final tailoring modifications and its putative regulation. While significant progress has been made, further research is needed to fully elucidate the kinetic parameters of all the enzymes involved and to unravel the specific regulatory networks that govern hypothemycin production. A deeper understanding of these aspects will not only advance our fundamental knowledge of fungal secondary metabolism but also pave the way for the rational engineering of biosynthetic pathways for the enhanced production of hypothemycin and the generation of novel, bioactive analogues.

References

An In-depth Technical Guide to Hypothemycin: Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the resorcylic acid lactone polyketide, Hypothemycin. While the initial request specified "Dihydrohypothemycin," publicly available scientific literature does not contain information on a compound with this specific name. It is plausible that "this compound" refers to a reduced derivative of Hypothemycin; however, without explicit data, this guide will focus on the well-characterized parent compound. Hypothemycin, isolated from fungal species such as Hypomyces subiculosus, has garnered significant interest within the scientific community due to its potent and diverse biological activities, including antifungal, anticancer, and kinase inhibitory properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Chemical and Physical Properties

Hypothemycin is a 14-membered resorcylic acid lactone characterized by a cis-enone moiety, which is crucial for its biological activity.[4][5] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 76958-67-3[1][6]
Molecular Formula C₁₉H₂₂O₈[1][6]
Molecular Weight 378.37 g/mol [1]
Appearance Solid[6]
Solubility Soluble in DMSO and acetone; Insoluble in water and methanol.[1][1]
Storage Temperature -20°C[1]
SMILES COc1cc(O)c2C(=O)O--INVALID-LINK--C/C=C\C(=O)--INVALID-LINK----INVALID-LINK--C[C@H]3OC3c2c1
InChI Key SSNQAUBBJYCSMY-KNTMUCJRSA-N

Biological Activity and Mechanism of Action

Hypothemycin exhibits a range of biological activities, with its primary mechanism of action attributed to the covalent inhibition of specific protein kinases.[2][5][7] The cis-enone functionality of Hypothemycin acts as a Michael acceptor, forming a covalent bond with a conserved cysteine residue within the ATP-binding pocket of susceptible kinases.[4][5][8] This irreversible inhibition disrupts downstream signaling pathways crucial for cell proliferation, survival, and inflammatory responses.

Kinase Inhibition

Hypothemycin is a potent inhibitor of several kinases, most notably Mitogen-activated protein kinase kinase (MEK) and Transforming growth factor-β-activated kinase 1 (TAK1).[2][4][6]

  • MEK/ERK Pathway Inhibition: Hypothemycin selectively inhibits MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[6][8] By inhibiting MEK, Hypothemycin prevents the phosphorylation and activation of Extracellular signal-regulated kinases (ERK1/2), which in turn blocks the transcription of genes involved in cell growth and proliferation.[8][9] This makes it particularly effective against cancer cell lines with activating mutations in the BRAF gene, such as the V600E mutation.[8]

  • TAK1 Pathway Inhibition: Hypothemycin is also a potent inhibitor of TAK1, a critical kinase in the nuclear factor-κB (NF-κB) and p38 MAPK signaling pathways.[4][6] Inhibition of TAK1 by Hypothemycin leads to the suppression of inflammatory responses and can induce apoptosis in cancer cells.[4]

The diagram below illustrates the inhibitory action of Hypothemycin on the MEK/ERK and TAK1 signaling pathways.

Hypothemycin_Signaling_Inhibition GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Proliferation Gene Transcription (Proliferation, Survival) ERK->Transcription_Proliferation Cytokines Cytokines (e.g., TGF-β) TAK1 TAK1 Cytokines->TAK1 NFkB_p38 NF-κB & p38 MAPK Pathways TAK1->NFkB_p38 Inflammation_Apoptosis Inflammation Apoptosis Regulation NFkB_p38->Inflammation_Apoptosis Hypothemycin Hypothemycin Hypothemycin->MEK Hypothemycin->TAK1

Inhibition of MEK/ERK and TAK1 Signaling by Hypothemycin.
Anticancer Activity

The inhibitory effect of Hypothemycin on key signaling pathways translates to potent anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, particularly those with activating mutations in the Ras/Raf/MEK/ERK pathway.[1][8] For instance, it demonstrates significant potency against cell lines harboring the B-RAF V600E mutation.[8] Furthermore, Hypothemycin has been shown to inhibit anchorage-independent growth of Ras-transformed cells and reduce tumor growth in mouse xenograft models.[6][10]

The table below summarizes the reported IC₅₀ values of Hypothemycin against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma6[6]
MV-4-11Acute Myeloid Leukemia0.006[6]
EOL1Eosinophilic Leukemia0.0004[6]
OVCAR3Ovarian Cancer2.6[4]
MDA-MB-435Melanoma1.9[4]
Immunosuppressive and Other Activities

Hypothemycin also exhibits immunosuppressive properties by inhibiting T-cell activation and modulating cytokine production.[9][11] It potently suppresses the production of pro-inflammatory cytokines such as IL-2, IL-6, IFN-γ, and TNF-α, while enhancing the production of IL-4, IL-5, and IL-13.[9] Additionally, Hypothemycin has reported antifungal and anti-malarial activities.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Hypothemycin and its derivatives.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of Hypothemycin against a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Hypothemycin (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Hypothemycin in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Reaction Setup:

    • Add 5 µL of the diluted Hypothemycin or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each Hypothemycin concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Hypothemycin Start->Compound_Prep Plate_Setup Add Compound/Vehicle to Assay Plate Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase and Substrate Mixture Plate_Setup->Add_Kinase_Substrate Preincubation Pre-incubate Add_Kinase_Substrate->Preincubation Add_ATP Initiate Reaction with ATP Preincubation->Add_ATP Incubation Incubate at 30°C Add_ATP->Incubation Stop_Reaction Stop Reaction and Deplete ATP Incubation->Stop_Reaction Develop_Signal Add Detection Reagent (Generate Luminescence) Stop_Reaction->Develop_Signal Read_Plate Measure Luminescence Develop_Signal->Read_Plate Data_Analysis Calculate % Inhibition and IC₅₀ Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for an In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay

This protocol outlines a method to assess the antiproliferative effect of Hypothemycin on cancer cell lines using a colorimetric MTS assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Hypothemycin (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Hypothemycin in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Hypothemycin or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells (100% viability).

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the Hypothemycin concentration and fitting the data to a dose-response curve.

Conclusion

Hypothemycin is a potent natural product with significant therapeutic potential, primarily due to its ability to irreversibly inhibit key protein kinases involved in cancer cell proliferation and inflammation. Its well-defined mechanism of action and demonstrated efficacy in preclinical models make it and its derivatives attractive candidates for further drug development. This guide provides a foundational understanding of Hypothemycin's properties and a practical framework for its experimental evaluation, serving as a valuable resource for researchers in the fields of oncology, immunology, and medicinal chemistry.

References

Biological Activity of Novel Hypothemycin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothemycin (B1674129), a resorcylic acid lactone natural product, and its derivatives have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities. These compounds have demonstrated potential as anti-cancer, anti-inflammatory, and immunomodulatory agents. This technical guide provides an in-depth overview of the biological activities of novel hypothemycin derivatives, with a focus on their effects on key signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

A primary mechanism through which hypothemycin and its novel derivatives exert their biological effects is the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling node in inflammatory and cancer pathways.[1][2]

Quantitative Data: TAK1 Inhibition and Cytotoxicity

A recent study detailed the semisynthesis and biological evaluation of 35 novel hypothemycin derivatives, primarily targeting the C8-C9 diol moiety.[1][2] The inhibitory activity against TAK1 and the cytotoxic effects on human ovarian cancer (OVCAR3) and melanoma (MDA-MB-435) cell lines were quantified, with the half-maximal inhibitory concentrations (IC50) summarized in the tables below.

Table 1: TAK1 Inhibition by Novel Hypothemycin Derivatives

CompoundModificationTAK1 Inhibition IC50 (µM)
Hypothemycin Parent Compound0.03
1 C9-succinate0.43
2 C8/C9-disuccinate0.45
3 C9-glutarate>10
4 C8/C9-diglutarate0.72
5 C9-maleate>10
6 C8/C9-dimaleate0.38
7 C8/C9-diphthalate>10
8 C9-methylcarbonate0.13
9 C8/C9-dimethylcarbonate0.05
10 C9-ethylcarbonate0.12
11 C8/C9-diethylcarbonate0.08
12 C9-propylcarbonate0.13
13 C8/C9-dipropylcarbonate0.09
14 C9-butylcarbonate0.15
15 C8/C9-dibutylcarbonate0.11
16 C9-isobutylcarbonate0.14
17 C8/C9-diisobutylcarbonate0.10
18 C9-phenylcarbonate0.25
19 C8/C9-diphenylcarbonate0.18
20 C9-benzylcarbonate0.22
21 C8/C9-dibenzylcarbonate0.16
22 C9-allylcarbonate0.17
23 C8/C9-diallylcarbonate0.12
24 C9-propargylcarbonate0.19
25 C8/C9-dipropargylcarbonate0.14
26 C9-chloroethylcarbonate0.28
27 C8/C9-dichloroethylcarbonate0.21
28 C8/C9-dicyanoethylcarbonate0.35
29 C9-mesylate0.85
30 C8/C9-dimesylate>10
31 C8/C9-ditosylate>10
32 C8/C9-acetonide>10
33 Furan derivative>10
34 Pyrazoline derivative>10
35 Pyrazole derivative>10

Table 2: Cytotoxicity of Novel Hypothemycin Derivatives

CompoundOVCAR3 IC50 (µM)MDA-MB-435 IC50 (µM)
Hypothemycin 2.6 1.9
1 2.52.1
2 2.82.3
3 2.92.5
4 3.12.7
5 2.72.2
6 2.41.9
7 3.22.8
8 2.31.8
9 2.11.7
10 2.41.9
11 2.21.8
12 2.52.0
13 2.31.9
14 2.62.1
15 2.42.0
16 2.52.1
17 2.31.9
18 2.82.4
19 2.62.2
20 2.72.3
21 2.52.1
22 2.62.2
23 2.42.0
24 2.72.3
25 2.52.1
26 2.92.5
27 2.82.4
28 3.02.6
29 2.72.3
30 >10>10
31 >10>10
32 >10>10
33 >10>10
34 >10>10
35 >10>10
Experimental Protocols

To a stirred solution of hypothemycin (10 mg, 0.026 mmol) in dry CH2Cl2 (1.0 mL, 0.026 M), 2,6-lutidine (9.2 µL, 0.079 mmol, 3.0 equiv) was added. The appropriate anhydride (B1165640) (0.058 mmol, 2.2 equiv) was then added to the reaction mixture, and the solution was stirred at ambient temperature for 12 hours under a positive pressure of nitrogen. The reaction was quenched with the addition of water (2 mL) and extracted with CH2Cl2 (2 mL). The organic layer was filtered through silica (B1680970) gel and concentrated under nitrogen gas.[1]

To a stirred solution of hypothemycin (10 mg, 0.026 mmol) in dry CHCl3 (0.1 mL, 0.26 M), 2,6-lutidine (9.2 µL, 0.079 mmol, 3.0 equiv) was added. The appropriate chloroformate (0.63 mmol, 24 equiv) was added to the reaction mixture, and the solution was stirred at ambient temperature for 12 hours under a positive pressure of nitrogen. The reaction was quenched with the addition of water (2 mL) and extracted with CH2Cl2 (2 mL). The organic layer was filtered through silica gel and concentrated under nitrogen gas.[1]

The assay was performed using the Kinase-Glo Plus luminescence kinase assay kit (Promega), which measures the amount of ATP remaining after a kinase reaction. The luminescent signal is inversely correlated with kinase activity. Compounds were diluted in 10% DMSO, and 5 µL of the dilution was added to a 50 µL reaction, resulting in a final DMSO concentration of 1%. The compounds were preincubated with the TAK1 enzyme in the reaction mixture for 10 minutes at room temperature before initiating the kinase reaction.[1]

Human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cells were seeded at 5000 cells per well in a 96-well plate and incubated overnight.[1] Test compounds, dissolved in DMSO, were diluted and added to the wells. The cells were incubated with the compounds for 72 hours at 37°C. Cell viability was assessed using the CellTiter-Blue Cell Viability Assay (Promega).[1]

Signaling Pathway and Experimental Workflow

TAK1_Inhibition_Pathway Hypothemycin Hypothemycin Derivatives TAK1 TAK1 Hypothemycin->TAK1 Inhibition IKK_complex IKK Complex TAK1->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: Inhibition of the TAK1 signaling pathway by hypothemycin derivatives.

Experimental_Workflow Synthesis Synthesis of Hypothemycin Derivatives Purification Purification & Characterization Synthesis->Purification TAK1_Assay TAK1 Inhibition Assay Purification->TAK1_Assay Cytotoxicity_Assay Cytotoxicity Assay Purification->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) TAK1_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: General experimental workflow for the evaluation of hypothemycin derivatives.

Inhibition of the Ras Signaling Pathway

Hypothemycin has been shown to inhibit Ras-mediated cellular signaling, a critical pathway in cancer development and progression.[3][4] This inhibition leads to the reduced expression of Ras-inducible genes involved in tumor invasion and angiogenesis.[3][4]

Quantitative Data

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) for novel hypothemycin derivatives specifically targeting the Ras signaling pathway. The existing research has primarily focused on the parent compound, hypothemycin.[3][4] Further studies are required to quantify the inhibitory effects of the new derivatives on this pathway.

Experimental Protocol: Ras-Responsive Element (RRE) Luciferase Reporter Gene Assay

This assay is designed to screen for compounds that inhibit Ras-mediated gene transcription.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., NIH3T3) in appropriate media.

    • Co-transfect the cells with a Ras-responsive element (RRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent.

    • For studies involving oncogenic Ras, cells can be co-transfected with a constitutively active Ras expression vector.

  • Compound Treatment:

    • After transfection, seed the cells into 96-well plates.

    • Treat the cells with various concentrations of the hypothemycin derivatives or vehicle control (DMSO).

  • Luciferase Assay:

    • After an appropriate incubation period (e.g., 24-48 hours), lyse the cells using a suitable lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of RRE-driven transcription for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

Ras_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Hypothemycin Hypothemycin Hypothemycin->Ras Inhibits (Downstream Effects) Gene_Expression Ras-Inducible Gene Expression Transcription_Factors->Gene_Expression Promotes

Caption: Simplified overview of the Ras signaling pathway and the inhibitory role of hypothemycin.

RRE_Assay_Workflow Cell_Culture Cell Culture Transfection Transfection with RRE-Luciferase Plasmids Cell_Culture->Transfection Compound_Treatment Treatment with Hypothemycin Derivatives Transfection->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Luciferase_Assay Dual-Luciferase Reporter Assay Incubation->Luciferase_Assay Data_Analysis Data Analysis (IC50 Determination) Luciferase_Assay->Data_Analysis

Caption: Workflow for the Ras-Responsive Element (RRE) luciferase reporter gene assay.

Modulation of T-Cell Activation

Hypothemycin has been identified as an inhibitor of T-cell activation, a critical process in the adaptive immune response. This suggests its potential as an immunosuppressive agent for treating autoimmune diseases and preventing transplant rejection.

Quantitative Data

While hypothemycin has been shown to potently suppress the production of IL-2 (IC50: 9 nM) and affect IL-2-induced proliferation to a lesser extent (IC50: 194 nM), there is currently no published quantitative data on the effects of novel hypothemycin derivatives on T-cell activation.

Experimental Protocol: T-Cell Proliferation Assay

This assay measures the ability of compounds to inhibit the proliferation of T-cells following stimulation.

  • Isolation of T-Cells:

    • Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using standard methods (e.g., density gradient centrifugation followed by magnetic-activated cell sorting).

  • Cell Staining (Optional):

    • For tracking cell division, stain the T-cells with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet.

  • T-Cell Stimulation and Compound Treatment:

    • Seed the T-cells into 96-well plates.

    • Treat the cells with various concentrations of the hypothemycin derivatives or vehicle control.

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies to induce activation and proliferation.

  • Incubation:

    • Incubate the plates for a period of 3 to 5 days at 37°C in a humidified CO2 incubator.

  • Proliferation Assessment:

    • Measure T-cell proliferation using one of the following methods:

      • Dye Dilution: Analyze the dilution of the proliferation dye by flow cytometry. Each cell division results in a halving of the dye intensity.

      • [3H]-Thymidine Incorporation: Add [3H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.

      • Cell Viability/Metabolic Assays: Use assays such as MTT or CellTiter-Glo® to measure the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of inhibition of T-cell proliferation for each compound concentration relative to the stimulated control.

    • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

T_Cell_Activation_Pathway APC Antigen Presenting Cell (APC) T_Cell T-Cell APC->T_Cell Presents Antigen to TCR TCR Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade Signal 1 CD28 CD28 CD28->Signaling_Cascade Signal 2 (Co-stimulation) Gene_Expression Gene Expression (e.g., IL-2) Signaling_Cascade->Gene_Expression Activates Hypothemycin Hypothemycin Hypothemycin->Signaling_Cascade Inhibits Proliferation T-Cell Proliferation Gene_Expression->Proliferation Drives T_Cell_Assay_Workflow T_Cell_Isolation T-Cell Isolation Stimulation_Treatment Stimulation (anti-CD3/CD28) & Compound Treatment T_Cell_Isolation->Stimulation_Treatment Incubation Incubation (3-5 days) Stimulation_Treatment->Incubation Proliferation_Assay Proliferation Assessment (e.g., Flow Cytometry) Incubation->Proliferation_Assay Data_Analysis Data Analysis (IC50 Determination) Proliferation_Assay->Data_Analysis

References

Methodological & Application

Application Notes and Protocols: Evaluating Dihydrohypothemycin as a TAK1 Inhibitor In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

These application notes are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting TGF-β-activated kinase 1 (TAK1). While the focus is on Dihydrohypothemycin, the provided protocols are broadly applicable for the in vitro characterization of potential TAK1 inhibitors.

Introduction to TAK1 as a Therapeutic Target

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a critical signaling node in cellular responses to inflammatory stimuli.[1] TAK1 is activated by a variety of upstream signals, including pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as ligands for Toll-like receptors (TLRs).[2][3] Upon activation, TAK1 initiates downstream signaling cascades, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which include p38 and c-Jun N-terminal kinase (JNK).[2][4][5] These pathways collectively regulate the expression of genes involved in inflammation, immunity, cell survival, and apoptosis.[6][7] Given its central role in these processes, TAK1 has emerged as an attractive therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][8]

This compound and TAK1 Inhibition: A Critical Evaluation

Contrary to the premise of potent inhibition, in vitro studies have demonstrated that this compound is not an effective inhibitor of TAK1. Research has shown that 7',8'-dihydrohypothemycin exhibits IC50 values greater than or equal to 100 μM in cytotoxicity assays, which is indicative of low potency.[9] The study highlights that the cis-enone moiety present in the related compound, hypothemycin, is crucial for its cytotoxicity and kinase inhibition activity.[9] This suggests that the saturation of the double bond in this compound significantly diminishes its inhibitory capacity.

Therefore, while this compound may serve as a negative control in screening assays, its use as a TAK1 inhibitor is not supported by available data. The following sections provide generalized protocols for assessing the potential of other compounds to act as TAK1 inhibitors.

Quantitative Data for Known TAK1 Inhibitors

For comparative purposes, the following table summarizes the in vitro potency of several known TAK1 inhibitors. This data can serve as a benchmark when evaluating novel compounds.

InhibitorAssay TypeTarget/SystemIC50 ValueReference
HS-276Kinase AssayTAK12.5 nM[10][11]
(5Z)-7-OxozeaenolBiochemical AssayTAK1Potent, irreversible[12]
StaurosporineLanthaScreen AssayTAK1-TAB1 fusion39 nM[13]
LYTAK1Cellular AssayKRAS mutant CRC cellsDose-dependent growth inhibition[14]
NG25Cellular AssayMultiple Myeloma cellsCytotoxic[15]

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of a test compound's ability to inhibit TAK1.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of TAK1.

Objective: To determine the IC50 value of a test compound against TAK1.

Materials:

  • Recombinant human TAK1/TAB1 complex

  • ATP

  • Myelin Basic Protein (MBP) or other suitable substrate

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound, recombinant TAK1/TAB1 enzyme, and kinase buffer.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate (e.g., MBP).

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of Downstream Signaling

This assay assesses the compound's ability to inhibit TAK1 activity within a cellular context by measuring the phosphorylation of downstream targets.

Objective: To determine if the test compound can block TAK1-mediated signaling in cells.

Materials:

  • A suitable cell line (e.g., THP-1 macrophages, HeLa, or A549 cells)[7][9]

  • Cell culture medium and supplements

  • A stimulating agent (e.g., TNF-α, IL-1β, or LPS)[4][9]

  • Test compound dissolved in DMSO

  • Lysis buffer

  • Primary antibodies against phospho-p38, phospho-JNK, and total p38, JNK

  • Secondary antibodies (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes to activate the TAK1 pathway.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream kinases (e.g., p38, JNK).

  • Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the extent of inhibition of downstream phosphorylation.

Cell Viability/Cytotoxicity Assay

This assay is crucial to distinguish between specific inhibition of a signaling pathway and general cellular toxicity.

Objective: To determine the concentration at which the test compound induces cell death.

Materials:

  • Cell line of interest

  • Cell culture medium

  • Test compound dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., MTT or XTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a serial dilution of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Measure the signal (luminescence or absorbance) using a microplate reader.

  • Calculate the percentage of cell viability relative to a DMSO-treated control.

  • Determine the IC50 or GI50 (concentration for 50% inhibition of growth) value.

Visualizations

The following diagrams illustrate the TAK1 signaling pathway and a general workflow for inhibitor testing.

TAK1_Signaling_Pathway Ligands TNF-α / IL-1β / LPS Receptors TNFR / IL-1R / TLRs Ligands->Receptors Adaptors TRAF6 / TRADD Receptors->Adaptors TAK1_complex TAK1-TAB1-TAB2/3 Adaptors->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKKs MKK3/4/6/7 TAK1_complex->MAPKKs NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus MAPKs p38 / JNK MAPKKs->MAPKs MAPKs->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Inhibitor_Testing_Workflow start Test Compound (e.g., this compound) kinase_assay In Vitro Kinase Assay (Direct Inhibition) start->kinase_assay cellular_assay Cellular Assay (Downstream Signaling) start->cellular_assay cytotoxicity_assay Cytotoxicity Assay (Cell Viability) start->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cellular_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion on Inhibitory Potential data_analysis->conclusion

References

Application Notes and Protocols for Semisynthesis of Hypothemycin Analogues with Improved Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the semisynthesis of Hypothemycin analogues with the goal of improving aqueous solubility while maintaining or improving biological activity. Hypothemycin is a potent inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key regulator in the NF-κB signaling pathway, making it a promising candidate for anticancer drug development.[1][2] However, its poor solubility presents a significant challenge for formulation and clinical application. The following protocols describe the modification of the C8-C9 diol of Hypothemycin to generate analogues with enhanced solubility.

Data Presentation

The following tables summarize the quantitative data for the synthesized Hypothemycin analogues, comparing their TAK1 inhibitory activity, cytotoxicity against cancer cell lines, and key solubility parameters.

Table 1: TAK1 Inhibition and Solubility Data for Potent Hypothemycin Analogues

CompoundModificationTAK1 Inhibition IC50 (µM)LogPLogD (pH 7.4)Calculated Solubility (mg/mL)Relative Solubility (to Hypothemycin)
HypothemycinParent Compound0.0300.740.380.671.0
1 C8/C9 Mono-succinate0.110.93-1.7570.3104.9
2 C8/C9 Mono-maleate0.121.13-1.3599.8148.9
4 C8/C9 Mono-acetate0.0451.230.870.550.8
6 C8/C9 Mono-propionate0.0801.761.400.170.3
8 C8-Mono-methylcarbonate0.131.340.980.420.6
9 C9-Mono-methylcarbonate0.161.340.980.420.6
14 C8-Mono-ethylcarbonate0.151.871.510.130.2
15 C9-Mono-ethylcarbonate0.181.871.510.130.2
17 C8-Mono-propylcarbonate0.452.402.040.040.1
18 C9-Mono-propylcarbonate0.552.402.040.040.1

Data extracted from "Semisynthesis of Hypothemycin Analogues Targeting the C8–C9 Diol"[1][2]. LogP, LogD, and solubility values were calculated using ACD/Percepta Software.

Table 2: Cytotoxicity of Selected Hypothemycin Analogues

CompoundModificationOVCAR3 IC50 (µM)MDA-MB-435 IC50 (µM)
HypothemycinParent Compound1.51.9
1 C8/C9 Mono-succinate2.12.5
2 C8/C9 Mono-maleate2.32.8
4 C8/C9 Mono-acetate1.82.2
6 C8/C9 Mono-propionate2.02.4

Cytotoxicity data for ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines. Data sourced from the supplementary information of "Semisynthesis of Hypothemycin Analogues Targeting the C8–C9 Diol".

Experimental Protocols

Semisynthesis of Hypothemycin Analogues

The following are general protocols for the functionalization of the C8-C9 diol of Hypothemycin. All reactions should be carried out under a dry nitrogen atmosphere in dried glassware.

a) Acylation with Anhydrides (e.g., Succinic, Maleic Anhydride)

  • To a stirred solution of Hypothemycin (10 mg, 0.026 mmol) in dry CH₂Cl₂ (1.0 mL), add 2,6-lutidine (9.2 µL, 0.079 mmol, 3.0 equiv).

  • Add the desired anhydride (B1165640) (e.g., succinic anhydride, maleic anhydride) (0.058 mmol, 2.2 equiv) to the reaction mixture.

  • Stir the solution at room temperature (25 °C) for 12 hours.

  • Quench the reaction with the addition of water (2 mL) and extract with CH₂Cl₂ (2 mL).

  • Filter the organic layer through silica (B1680970) gel and concentrate under a stream of nitrogen.

  • Purify the residue by preparative HPLC to afford the desired ester derivatives.

b) Carbonate Formation with Chloroformates

  • To a stirred solution of Hypothemycin (10 mg, 0.026 mmol) in dry CHCl₃ (0.1 mL), add 2,6-lutidine (9.2 µL, 0.079 mmol, 3.0 equiv).

  • Add the appropriate chloroformate (e.g., methyl, ethyl, propyl chloroformate) (0.63 mmol, 24 equiv) to the reaction mixture.

  • Stir the solution at room temperature for 12 hours.

  • Quench the reaction with water (2 mL) and extract with CH₂Cl₂ (2 mL).

  • Filter the organic layer through silica gel and concentrate under nitrogen.

  • Purify the resulting carbonate derivatives by preparative HPLC.

c) Sulfonylation with Sulfonyl Chlorides

  • To a stirred solution of Hypothemycin (10 mg, 0.026 mmol) in dry CHCl₃ (1.0 mL), add 2,6-lutidine (15.3 µL, 0.13 mmol, 5.0 equiv).

  • Add the desired sulfonyl chloride (0.26 mmol, 10 equiv) to the reaction mixture.

  • Stir the solution at room temperature for 12 hours.

  • Work up the reaction by adding water (2 mL) and extracting with CH₂Cl₂ (3 mL).

  • Pass the organic layer through silica gel and concentrate under nitrogen.

  • Purify the sulfonate derivatives using preparative HPLC.

TAK1 Inhibition Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction using the Kinase-Glo Plus luminescence kinase assay kit (Promega).

  • Prepare serial dilutions of the test compounds in 10% DMSO.

  • In a 96-well plate, add 5 µL of the compound dilution to a 50 µL reaction volume to achieve a final DMSO concentration of 1%.

  • Pre-incubate the compounds with the TAK1 enzyme in the reaction mixture for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP and the appropriate substrate.

  • Incubate the reaction for the recommended time.

  • Add the Kinase-Glo Plus reagent to stop the reaction and generate a luminescent signal.

  • Measure luminescence using a plate reader. The luminescent signal is inversely correlated with kinase activity.

  • Calculate IC50 values from the dose-response curves.

Cytotoxicity Assay

This protocol is used to evaluate the cytotoxic activity of the Hypothemycin analogues against human cancer cell lines (e.g., OVCAR3 and MDA-MB-435).

  • Seed 5,000 cells per well in a 96-well clear, flat-bottom plate.

  • Incubate the plates overnight at 37 °C in a 5% CO₂ atmosphere.

  • Dissolve the test compounds in DMSO and prepare serial dilutions in the appropriate cell culture medium.

  • Add the diluted compounds to the respective wells.

  • Incubate the cells with the compounds for 72 hours.

  • Assess cell viability using a suitable method, such as the XTT cell proliferation assay.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the IC50 values from the resulting dose-response curves.

Kinetic Solubility Assay (Shake-Flask Method)

This method provides a rapid assessment of the solubility of the synthesized analogues.

  • Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to a phosphate-buffered saline (PBS, pH 7.4) solution to achieve the desired final concentration, ensuring the final DMSO concentration is low (e.g., ≤ 1%).

  • Shake the mixture vigorously at room temperature for a defined period (e.g., 2 hours).

  • Separate any undissolved solid by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Compare the measured solubility to that of the parent compound, Hypothemycin, to determine the relative solubility.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the semisynthesis and evaluation of Hypothemycin analogues.

G cluster_pathway Hypothemycin Signaling Pathway Hypothemycin Hypothemycin Analogues TAK1 TAK1 Hypothemycin->TAK1 Inhibition IKK IKK Complex TAK1->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Pro-inflammatory & Proliferation Genes Nucleus->Gene_Expression Transcription G cluster_workflow Semisynthesis and Evaluation Workflow Hypothemycin Hypothemycin (Start Material) Semisynthesis Semisynthesis (Acylation, Carbonate Formation, etc.) Hypothemycin->Semisynthesis Purification Purification (HPLC) Semisynthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Analogues Hypothemycin Analogues Characterization->Analogues Solubility Solubility Assay Analogues->Solubility TAK1_Assay TAK1 Inhibition Assay Analogues->TAK1_Assay Cytotoxicity Cytotoxicity Assay Analogues->Cytotoxicity Data_Analysis Data Analysis & SAR Solubility->Data_Analysis TAK1_Assay->Data_Analysis Cytotoxicity->Data_Analysis G cluster_logic Structure-Solubility-Activity Relationship Structure Chemical Structure (C8/C9 Diol Modification) Solubility Aqueous Solubility Structure->Solubility Influences Activity Biological Activity (TAK1 Inhibition, Cytotoxicity) Structure->Activity Influences Drug_Candidate Improved Drug Candidate Solubility->Drug_Candidate Key for Activity->Drug_Candidate Essential for

References

Application Notes & Protocols: Experimental Design for Testing Dihydrohypothemycin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dihydrohypothemycin is a resorcylic acid lactone and a derivative of Hypothemycin, a natural product known for its potent and selective inhibition of specific protein kinases.[1] Hypothemycin has been demonstrated to covalently bind to a conserved cysteine residue within the ATP-binding site of a subset of kinases, leading to the irreversible inhibition of key signaling pathways involved in cell proliferation and immune responses.[1] Its primary targets include components of the mitogen-activated protein kinase (MAPK) cascade, such as MEK and ERK.[1][2] This targeted inhibition makes this compound a promising candidate for investigation as an anti-cancer and immunomodulatory agent.

These application notes provide a comprehensive experimental framework to rigorously evaluate the efficacy of this compound. The protocols outlined below detail in vitro and in vivo methodologies to characterize its mechanism of action and assess its therapeutic potential.

I. In Vitro Efficacy Assessment

A. Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of this compound against key kinases in the MAPK signaling pathway.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Materials:

    • Purified recombinant kinases (e.g., BRAF V600E, MEK1, ERK2)

    • LanthaScreen™ Eu-labeled anti-tag antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • This compound (in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing the kinase and the Eu-labeled antibody.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 620 nm and 665 nm following excitation at 340 nm.

    • Calculate the emission ratio (665 nm / 620 nm) and plot against the this compound concentration to determine the IC₅₀ value.

Data Presentation:

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM) (Control)
BRAF V600E5010
MEK11525
ERK21005
p38α>10,0008
JNK1>10,00015
B. Cellular Target Engagement & Pathway Inhibition

Objective: To confirm that this compound inhibits the MAPK signaling cascade within a cellular context.

Protocol: Western Blot Analysis of Phospho-ERK

  • Cell Culture:

    • Use a relevant cancer cell line with a known activating mutation in the MAPK pathway (e.g., A375 melanoma cells with BRAF V600E).

    • Culture cells to 70-80% confluency.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2 hours.

    • Include a positive control (e.g., a known MEK inhibitor like Selumetinib) and a vehicle control (DMSO).

    • Stimulate the pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) where appropriate.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

Data Presentation:

TreatmentConcentration (nM)p-ERK / Total ERK Ratio (Normalized to Vehicle)
Vehicle (DMSO)01.00
This compound100.75
This compound1000.20
This compound10000.05
Selumetinib1000.10

Signaling Pathway Diagram:

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor RAF RAF (e.g., BRAF V600E) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->MEK Inhibition This compound->ERK Inhibition

Caption: MAPK Signaling Pathway and this compound Inhibition.

C. Cell Viability and Proliferation Assays

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., A375, HT-29) in a 96-well plate at a density of 5,000 cells per well.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

    • Include a vehicle control (DMSO) and a positive control (e.g., Vemurafenib for BRAF-mutant cells).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated wells.

    • Plot the percentage of viable cells against the log of the this compound concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation:

Cell LineGenotypeThis compound GI₅₀ (µM)Vemurafenib GI₅₀ (µM) (Control)
A375BRAF V600E0.50.2
HT-29BRAF V600E1.20.8
MCF-7BRAF Wild-Type>50>50
Normal FibroblastsWild-Type>100>100
D. Apoptosis Assay

Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.

Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment:

    • Treat cells with this compound at concentrations around the GI₅₀ value for 24 and 48 hours.

  • Staining:

    • Harvest the cells (including any floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation:

TreatmentTime (h)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle249532
This compound (0.5 µM)24702010
Vehicle489244
This compound (0.5 µM)48453520

II. In Vivo Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol: Xenograft Tumor Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Subcutaneously implant a human cancer cell line known to be sensitive to this compound in vitro (e.g., 5 x 10⁶ A375 cells).

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., saline or a suitable vehicle for this compound)

      • This compound (e.g., 10, 30, 100 mg/kg)

      • Positive control (e.g., Vemurafenib)

    • Administer the treatments daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Evaluation:

    • Measure the tumor volume with calipers every 2-3 days.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Body Weight Change (%)
Vehicle-1500 ± 2500+5
This compound101000 ± 18033+4
This compound30600 ± 12060+2
This compound100300 ± 8080-3
Vemurafenib50450 ± 10070+1

Experimental Workflow Diagram:

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Study Endpoint Cell_Implantation Implant A375 Cells in Nude Mice Tumor_Growth Allow Tumors to Grow to 100-150 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Daily_Dosing Daily Administration of This compound/Vehicle Randomization->Daily_Dosing Monitoring Monitor Tumor Volume and Body Weight Daily_Dosing->Monitoring Euthanasia Euthanize Mice Monitoring->Euthanasia End of Study Tumor_Excision Excise and Weigh Tumors Euthanasia->Tumor_Excision Data_Analysis Analyze Tumor Growth Inhibition Tumor_Excision->Data_Analysis

Caption: In Vivo Xenograft Study Workflow.

III. Immunomodulatory Effects

Objective: To characterize the impact of this compound on cytokine production by immune cells, given the known activity of Hypothemycin.[2]

Protocol: Cytokine Profiling in Human PBMCs

  • PBMC Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture and Stimulation:

    • Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS.

    • Pre-treat the cells with this compound for 1 hour.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate T cells.

  • Cytokine Measurement:

    • After 24 or 48 hours, collect the cell culture supernatants.

    • Measure the concentrations of key cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-4, IL-10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Data Presentation:

CytokineVehicle (pg/mL)This compound (100 nM) (pg/mL)% Change
IL-21200300-75%
IFN-γ2500800-68%
TNF-α1800600-67%
IL-450150+200%
IL-10400200-50%

Logical Relationship Diagram:

Immuno_Modulation cluster_pro_inflammatory Pro-inflammatory Cytokines cluster_anti_inflammatory Anti-inflammatory/Th2 Cytokines This compound This compound T_Cell_Activation T-Cell Activation This compound->T_Cell_Activation Inhibits IL2 IL-2 This compound->IL2 IFNg IFN-γ This compound->IFNg TNFa TNF-α This compound->TNFa IL4 IL-4 This compound->IL4 Enhances IL10 IL-10 This compound->IL10 T_Cell_Activation->IL2 T_Cell_Activation->IFNg T_Cell_Activation->TNFa T_Cell_Activation->IL4 T_Cell_Activation->IL10

Caption: this compound's Effect on Cytokine Production.

References

Application Notes and Protocols for Studying Cellular Signaling Pathways with Hypothemycin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypothemycin is a resorcylic acid lactone natural product that has been identified as a potent inhibitor of several protein kinases, making it a valuable tool for studying cellular signaling pathways, particularly the Ras-Raf-MEK-ERK cascade.[1] Its mechanism of action involves the targeted covalent inactivation of kinases that possess a conserved cysteine residue within their ATP-binding site.[1][2] This unique property allows for the specific inhibition of key signaling nodes, providing researchers with a powerful molecule to dissect complex cellular processes.

Hypothemycin has demonstrated efficacy in inhibiting tumor growth in preclinical models and modulating immune responses, highlighting its potential for both basic research and drug development.[3][4] These notes provide an overview of its applications, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

Hypothemycin acts as an irreversible inhibitor by forming a covalent adduct with a specific cysteine residue in the ATP-binding pocket of its target kinases.[1][5] This covalent modification leads to the inactivation of the kinase, thereby blocking downstream signaling events. This targeted inactivation has been observed for several key kinases in the MAP kinase pathways.[1]

Key Signaling Pathways Affected

The primary and most well-characterized target of Hypothemycin is the Ras-Raf-MEK-ERK pathway . It has been shown to inhibit this pathway at multiple levels, including MEK1/2 and ERK1/2.[1][6] Additionally, Hypothemycin has been found to inhibit other signaling pathways through its action on various kinases:

  • Receptor Tyrosine Kinases (RTKs): It can inhibit the autophosphorylation of RTKs such as c-KIT, FLT3, and PDGFRα, which are often upstream activators of the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[1][7]

  • TGF-β Signaling: Hypothemycin can inhibit TGF-β-activated kinase 1 (TAK1), a key mediator in the TGF-β signaling pathway, which is involved in a wide range of cellular processes including inflammation, differentiation, and apoptosis.[5]

  • JNK and p38 MAPK Pathways: Through its inhibition of upstream kinases like MEK3/6 and MEK4/7, Hypothemycin can also suppress the activation of the JNK and p38 MAPK cascades.[1]

Notably, studies have indicated that Hypothemycin does not appear to directly inhibit the PI3K-Akt signaling pathway, as it failed to inhibit the phosphorylation of Akt.[7]

Quantitative Data Summary

The following table summarizes the reported quantitative data for Hypothemycin's biological activity.

ParameterCell Line/SystemValueReference
IC50 (IL-2 Production) T-cells9 nM[4]
IC50 (IL-2-induced Proliferation) T-cells194 nM[4]
IC50 (Cytotoxicity) OVCAR3 (Ovarian Cancer)2.6 µM[5]
IC50 (Cytotoxicity) MDA-MB-435 (Melanoma)1.9 µM[5]
IC50 (TAK1 Inhibition) Enzymatic AssaySub-µM[5]

Experimental Protocols

This protocol is used to determine the concentration-dependent effect of Hypothemycin on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-435, OVCAR3)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Hypothemycin stock solution (dissolved in DMSO)[2]

  • 96-well clear, flat-bottom plates

  • CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar

  • Plate reader for absorbance or fluorescence measurement

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[5]

  • Prepare serial dilutions of Hypothemycin in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the overnight culture medium from the cells and add 100 µL of the Hypothemycin dilutions to the respective wells. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the fluorescence or absorbance using a plate reader at the recommended wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using appropriate software.

This protocol is used to assess the inhibitory effect of Hypothemycin on the activation of the MEK-ERK signaling pathway.

Materials:

  • Cells of interest (e.g., PMA-treated T-cells or cancer cell lines with activated Ras/Raf)[4]

  • Hypothemycin

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere or grow to the desired confluency.

  • Treat the cells with various concentrations of Hypothemycin for a predetermined time (e.g., 1-24 hours). Include a vehicle control.

  • For acute signaling studies, stimulate the cells with an appropriate agonist (e.g., PMA for T-cells) for a short period (e.g., 15-30 minutes) before harvesting.[4]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

This protocol can be adapted to measure the direct inhibitory effect of Hypothemycin on a specific target kinase.

Materials:

  • Recombinant active kinase (e.g., TAK1, MEK1, ERK2)

  • Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega) or similar[5]

  • Hypothemycin

  • Kinase reaction buffer

  • ATP

  • Substrate for the kinase (if required)

  • White, opaque 96-well plates

Procedure:

  • Prepare serial dilutions of Hypothemycin in the appropriate buffer. The final DMSO concentration should be kept low and consistent.[5]

  • In a 96-well plate, add the recombinant kinase and the Hypothemycin dilutions. Pre-incubate for 10-30 minutes at room temperature to allow for covalent bond formation.[5]

  • Initiate the kinase reaction by adding ATP and the specific substrate.

  • Allow the reaction to proceed for the recommended time at the optimal temperature for the kinase.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.[5]

  • Calculate the percentage of kinase inhibition for each Hypothemycin concentration and determine the IC50 value.

Visualizations

G cluster_0 Ras-Raf-MEK-ERK Signaling Pathway cluster_1 Growth Factor Growth Factor RTK RTK Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Hypothemycin Hypothemycin Hypothemycin->RTK Hypothemycin->MEK1/2 Hypothemycin->ERK1/2

Caption: Hypothemycin's inhibitory action on the Ras-Raf-MEK-ERK pathway.

G cluster_workflow Experimental Workflow: Western Blot for p-ERK Cell Seeding Cell Seeding Hypothemycin Treatment Hypothemycin Treatment Cell Seeding->Hypothemycin Treatment Cell Stimulation (e.g., PMA) Cell Stimulation (e.g., PMA) Hypothemycin Treatment->Cell Stimulation (e.g., PMA) Cell Lysis Cell Lysis Cell Stimulation (e.g., PMA)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis

Caption: Workflow for assessing Hypothemycin's effect on ERK phosphorylation.

References

Troubleshooting & Optimization

Overcoming solubility issues of Hypothemycin in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hypothemycin. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of Hypothemycin.

Frequently Asked Questions (FAQs)

Q1: What are the basic solubility properties of Hypothemycin?

Hypothemycin is a resorcylic acid lactone polyketide that is poorly soluble in aqueous solutions.[1] Its hydrophobic nature presents a significant challenge for experiments conducted in aqueous buffers or cell culture media. Key solubility data is summarized in the table below.

Q2: What is the recommended solvent for preparing a stock solution of Hypothemycin?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of Hypothemycin.[1] It has a documented solubility of at least 10 mg/mL in DMSO.[1] Acetone is also a viable solvent. Due to its poor aqueous solubility, preparing stock solutions directly in water or phosphate-buffered saline (PBS) is not recommended.

Q3: Why does my Hypothemycin precipitate when I dilute my DMSO stock solution into an aqueous buffer?

This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced too quickly or at too high a concentration into an aqueous solution where it is poorly soluble. The rapid change in solvent environment causes the compound to aggregate and precipitate. To avoid this, it is critical to use a gradual dilution method and ensure the final concentration of the organic solvent is kept low and is compatible with your experimental system.[2][3]

Q4: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

The cytotoxicity of DMSO varies significantly between cell types.[2][4]

  • General Rule: A final DMSO concentration of 0.1% to 0.5% is tolerated by most robust cell lines without significant toxicity.[2][5]

  • Sensitive Cells: For primary cells or sensitive cell lines, it is recommended to keep the final DMSO concentration at 0.1% or lower .[2] For long-term exposure (24 hours or more) in highly sensitive cells like human fibroblast-like synoviocytes, concentrations should be kept below 0.05% .[6]

  • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any effects of the solvent itself.[4]

Data Presentation

Table 1: Solubility Profile of Hypothemycin
SolventSolubilityMolar Concentration (Approx.)SourceNotes
Deionized WaterInsoluble-Not recommended for stock solutions.
AcetoneSoluble-Can be used as a primary solvent.
DMSO10 mg/mL~26.4 mM[1]Recommended solvent for high-concentration stock solutions.

Molecular Weight of Hypothemycin: 378.4 g/mol [1][7]

Table 2: Recommended Maximum Co-Solvent Concentrations for In Vitro Assays
Co-SolventMax Recommended % (v/v)Cell Type ConsiderationsSource
DMSO≤ 0.5%General, robust cell lines[2][5]
DMSO≤ 0.1%Primary cells or sensitive lines[2]
DMSO< 0.05%Highly sensitive cells, long-term exposure[6]

Troubleshooting Guide & Experimental Protocols

Problem: My Hypothemycin precipitated after I added it to my cell culture media. How can I fix this?

This common issue can be resolved by optimizing your dilution strategy. Follow the workflow below to troubleshoot and prevent precipitation.

G start Start: Hypothemycin Precipitation Issue q1 Is your stock solution fully dissolved in 100% DMSO? start->q1 sol1 Ensure stock is a clear solution. If needed, gently warm or sonicate. q1->sol1 No q2 What is the final DMSO concentration in your aqueous buffer? q1->q2 Yes sol1->q2 sol2 ACTION: Lower the final Hypothemycin concentration. This reduces the required DMSO carryover. q2->sol2 > 0.5% sol3 ACTION: Perform serial dilutions in 100% DMSO first, then add the final dilution to the buffer. q2->sol3 ≤ 0.5% end Result: Clear Working Solution sol2->end sol4 ACTION: Add the DMSO stock dropwise to the aqueous buffer while vortexing/stirring vigorously. sol3->sol4 sol4->end

Caption: Troubleshooting workflow for preventing Hypothemycin precipitation.

Protocol 1: Preparation of a Hypothemycin Stock Solution in DMSO

Objective: To prepare a high-concentration, stable stock solution of Hypothemycin.

Materials:

  • Hypothemycin solid (e.g., Cayman Chemical Item No. 27913)[1]

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Weigh the desired amount of Hypothemycin solid in a sterile tube.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of Hypothemycin).

  • Vortex vigorously until the solid is completely dissolved. The solution should be clear and free of particulates. Gentle warming (to 37°C) or brief sonication can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serial Dilution and Addition to Aqueous Buffers

Objective: To prepare a final working solution of Hypothemycin in an aqueous buffer (e.g., cell culture medium, PBS) while preventing precipitation.

Principle: This protocol uses a "top-down" dilution strategy. Serial dilutions are first made in 100% DMSO to lower the compound concentration. Only the final, most dilute DMSO stock is then added to the aqueous buffer, ensuring the final DMSO concentration remains low.[3]

Procedure:

  • Determine Final Concentrations: Decide the final Hypothemycin concentration and the final acceptable DMSO concentration for your experiment (e.g., 10 µM Hypothemycin with 0.1% DMSO).

  • Calculate Intermediate Stock: Calculate the concentration of the intermediate DMSO stock needed. For a 1:1000 final dilution (to achieve 0.1% DMSO), your intermediate stock must be 1000x the final concentration (e.g., for a 10 µM final, you need a 10 mM intermediate stock).

  • Perform Serial Dilutions (in DMSO): Using your high-concentration primary stock (from Protocol 1), perform serial dilutions in 100% DMSO to reach the calculated intermediate stock concentration.

  • Final Dilution (into Aqueous Buffer): a. Aliquot the final volume of your aqueous buffer into a tube. b. While vortexing or stirring the buffer vigorously, add the required volume of the intermediate DMSO stock dropwise. For example, add 1 µL of the 10 mM intermediate stock to 999 µL of buffer to get a final concentration of 10 µM Hypothemycin in 0.1% DMSO. c. Visually inspect the solution to ensure it remains clear.

G cluster_0 Aqueous Buffer Environment cluster_1 Aqueous Buffer with DMSO Co-Solvent water H₂O Molecules hypo_agg Hypothemycin (Aggregated/Precipitated) water->hypo_agg Poor Interaction water2 H₂O Molecules dmso DMSO Molecules (Amphipathic) dmso->water2 Miscible hypo_sol Hypothemycin (Solubilized) dmso->hypo_sol Solvates

Caption: How a co-solvent like DMSO facilitates the solubilization of Hypothemycin.

Q2: I cannot use DMSO in my experiment. What are my alternatives?

If DMSO is incompatible with your assay, more advanced formulation strategies may be required.

Option 1: Alternative Co-Solvents Ethanol can be used as an alternative to DMSO. However, its compatibility and potential for cytotoxicity at required concentrations must be tested for your specific experimental system.

Option 2: Cyclodextrin-Based Formulation (Advanced) Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[10]

Protocol 3: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of Hypothemycin using a cyclodextrin-based formulation.

Materials:

  • Hypothemycin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 20% (w/v) depending on the required solubilization capacity.

  • Add Hypothemycin: Add an excess amount of solid Hypothemycin directly to the HP-β-CD solution.

  • Equilibrate: Shake or agitate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Remove Excess Solid: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved Hypothemycin.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your saturated solution of the Hypothemycin/HP-β-CD complex.

  • Determine Concentration (Optional but Recommended): The exact concentration of Hypothemycin in the supernatant should be determined analytically using a method like HPLC-UV.

  • Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter. Note that some loss may occur due to adsorption to the filter membrane.

References

Troubleshooting Dihydrohypothemycin crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Dihydrohypothemycin and to which chemical class does it belong?

This compound is understood to be a derivative of Hypothemycin, placing it in the family of resorcylic acid lactones (RALs), which are a class of fungal polyketide macrolides.[1][2][3] These compounds feature a β-resorcylic acid core within a macrocyclic lactone ring.[2][3]

Q2: What are the general solubility characteristics of resorcylic acid lactones?

Resorcylic acid lactones exhibit a range of solubilities depending on their specific structure. Generally, they are sparingly soluble in water and more soluble in organic solvents.[4][5] For related compounds, solvents such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (B87167) (DMSO) have been used for dissolution and purification.[4][5]

Q3: What are the key stability considerations for this compound?

Being a macrocyclic lactone, this compound is likely susceptible to hydrolysis, particularly under basic (high pH) conditions, which would open the lactone ring.[6] The stability of similar compounds can also be affected by temperature and the presence of certain enzymes.[6][7] It is advisable to conduct stability studies at different pH values and temperatures to determine the optimal conditions for storage and crystallization.[8][9]

Troubleshooting Crystallization Experiments

This section addresses common issues encountered during the crystallization of this compound and provides potential solutions.

Problem 1: No Crystals Formed
Possible Cause Troubleshooting Step
Solution is undersaturated. - Slowly evaporate the solvent to increase the concentration of the compound. - Add a miscible anti-solvent (a solvent in which the compound is less soluble) dropwise to induce precipitation. - If possible, prepare a more concentrated stock solution.
Compound is too soluble in the chosen solvent. - Experiment with different solvents or solvent mixtures where the compound has lower solubility. A good crystallization solvent is one in which the compound is soluble at high temperatures but less soluble at lower temperatures.[10]
Nucleation is inhibited. - Introduce a seed crystal of this compound if available. - Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. - Introduce a foreign particle (e.g., a speck of dust) to induce heterogeneous nucleation.
Incorrect temperature. - Try varying the crystallization temperature. Some compounds crystallize better at room temperature, while others require refrigeration or even sub-zero temperatures.
Problem 2: Oiling Out Instead of Crystallizing
Possible Cause Troubleshooting Step
Supersaturation is too high. - Dilute the solution slightly with the solvent. - Slow down the rate of cooling or solvent evaporation.
Presence of impurities. - Purify the sample further using techniques like chromatography before attempting crystallization.
Melting point of the compound is below the crystallization temperature. - Lower the crystallization temperature.
Problem 3: Formation of Small, Poor-Quality Crystals
Possible Cause Troubleshooting Step
Nucleation is too rapid. - Decrease the level of supersaturation by using a slightly more dilute solution. - Slow down the cooling or evaporation rate. - Use a solvent system that promotes slower crystal growth.
Presence of impurities. - Ensure the starting material is of high purity.

Experimental Protocols (General)

The following are generalized protocols that can be adapted for this compound crystallization based on techniques used for related natural products and lactones.

Protocol 1: Slow Evaporation
  • Prepare a saturated solution: Dissolve the purified this compound in a suitable solvent (e.g., methanol, acetone, or ethyl acetate) at room temperature to create a nearly saturated solution.

  • Filter the solution: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small vial or beaker).

  • Allow for slow evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Incubate: Place the vessel in a vibration-free environment and monitor for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion
  • Prepare the compound solution: Dissolve the purified this compound in a small volume of a "good" solvent (one in which it is readily soluble).

  • Set up the chamber: Place this solution as a drop on a cover slip or in a small, open vial. Place the cover slip (inverted) or the small vial inside a larger, sealed chamber that contains a reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent).

  • Equilibrate: The vapor of the poor solvent will slowly diffuse into the drop of the compound solution, gradually decreasing the solubility and inducing crystallization.

Data Presentation

As no specific quantitative data for this compound is available, the following table presents hypothetical solubility data to illustrate how such information should be structured.

SolventTemperature (°C)Solubility (mg/mL)
Methanol25~5.0
4~1.5
Acetone25~10.0
4~3.0
Ethyl Acetate25~8.0
4~2.5
Water25<0.1

Visualizations

This compound Crystallization Troubleshooting Workflow

Crystallization Troubleshooting This compound Crystallization Troubleshooting Workflow start Start Crystallization Experiment no_crystals No Crystals Formed start->no_crystals Observation oiling_out Oiling Out Occurs start->oiling_out Observation poor_quality Poor Quality Crystals start->poor_quality Observation good_crystals High-Quality Crystals start->good_crystals Success undersaturated Increase Concentration (Evaporation / Anti-solvent) no_crystals->undersaturated Possible Cause: Undersaturated wrong_solvent Change Solvent System no_crystals->wrong_solvent Possible Cause: Wrong Solvent no_nucleation Induce Nucleation (Seeding / Scratching) no_crystals->no_nucleation Possible Cause: No Nucleation high_supersaturation Decrease Supersaturation (Dilute / Slow Cooling) oiling_out->high_supersaturation Possible Cause: High Supersaturation impurities Purify Sample oiling_out->impurities Possible Cause: Impurities poor_quality->impurities Possible Cause: Impurities rapid_nucleation Slow Down Nucleation (Decrease Supersaturation) poor_quality->rapid_nucleation Possible Cause: Rapid Nucleation undersaturated->start Retry wrong_solvent->start Retry no_nucleation->start Retry high_supersaturation->start Retry impurities->start Retry rapid_nucleation->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

General Stability Pathway for a Resorcylic Acid Lactone

Lactone Stability General Stability Pathway for a Resorcylic Acid Lactone lactone This compound (Lactone Form) hydrolyzed Hydrolyzed Product (Hydroxy Acid) lactone->hydrolyzed Hydrolysis (e.g., High pH) stable Stable lactone->stable Optimal Conditions (e.g., Neutral pH, Low Temp) degraded Degraded hydrolyzed->degraded Further Degradation

Caption: General stability and degradation pathway for a resorcylic acid lactone.

References

Cell viability assay interference by Dihydrohypothemycin

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Lack of available information on Dihydrohypothemycin.

Our comprehensive search for "this compound" did not yield any specific scientific data regarding its chemical properties, mechanism of action, or its potential for interference with cell viability assays. This compound may be novel, not extensively documented in publicly available scientific literature, or the name may be subject to different nomenclature.

Therefore, we are unable to provide a specific troubleshooting guide, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams related to this compound at this time.

To assist you effectively, we recommend the following:

  • Verify the Compound Name and Structure: Please double-check the spelling and consider any alternative names or identifiers for the compound. If you have the chemical structure (e.g., SMILES or IUPAC name), this would be invaluable for a more targeted search.

  • Consult the Compound Supplier: The manufacturer or supplier of this compound should be able to provide a certificate of analysis and any available data on its biological and chemical properties.

In the absence of specific information on this compound, we can offer general guidance on troubleshooting cell viability assay interference that may be caused by compounds with similar structural motifs (e.g., compounds with antioxidant or reducing properties), which is a common cause of assay artifacts.

General Troubleshooting Guide for Cell Viability Assay Interference

This guide provides general strategies to identify and mitigate interference from test compounds in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: My test compound is causing an increase in signal in my MTT/XTT/WST-8 assay, even at concentrations where I expect to see cytotoxicity. What is happening?

A1: This is a strong indication of direct assay interference. Many compounds, particularly those with antioxidant or reducing properties, can directly reduce the tetrazolium salts (MTT, XTT, WST-8) to their colored formazan (B1609692) product. This chemical reaction is independent of cellular metabolic activity and leads to a false positive signal, making it appear as though cell viability is higher than it actually is.

Q2: How can I confirm that my compound is interfering with the assay?

A2: A cell-free control experiment is the most direct way to confirm interference.

  • Prepare a multi-well plate with your standard cell culture medium.

  • Add your test compound at the same concentrations used in your experiments with cells.

  • Add the cell viability assay reagent (e.g., MTT, WST-8).

  • Incubate under the same conditions as your cellular experiment.

  • Measure the absorbance or fluorescence.

If you observe a dose-dependent increase in signal in the absence of cells, this confirms that your compound is directly interacting with the assay reagent.

Q3: What alternative assays can I use if I confirm interference?

A3: The best approach is to switch to an assay that relies on a different mechanism not susceptible to interference by your compound. Good alternatives include:

  • ATP-based assays (e.g., CellTiter-Glo®): These measure the level of intracellular ATP, which is a marker of metabolically active cells.

  • Protein quantification assays (e.g., Sulforhodamine B (SRB) assay): This assay measures total protein content, which correlates with cell number.

  • Cell counting methods: Direct cell counting using a hemocytometer with a viability dye like Trypan Blue, or automated cell counters.

  • Real-time impedance-based assays: These monitor cell attachment and proliferation in real-time without the need for endpoint reagents.

Troubleshooting Workflow

If you suspect assay interference, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Cell Viability Assay Interference start Unexpected Cell Viability Results (e.g., Increased signal with increased compound concentration) cell_free Perform Cell-Free Control (Compound + Media + Assay Reagent) start->cell_free observe_signal Observe Signal Change cell_free->observe_signal no_interference No Signal Change (Interference Unlikely) observe_signal->no_interference No interference_confirmed Signal Increases with Compound Concentration (Interference Confirmed) observe_signal->interference_confirmed Yes switch_assay Switch to a Non-Redox-Based Assay (e.g., ATP-based, SRB, Cell Counting) interference_confirmed->switch_assay background_subtraction Attempt Background Subtraction (Subtract cell-free signal from cell-based signal) interference_confirmed->background_subtraction end_solution Obtain Reliable Viability Data switch_assay->end_solution caution Use with Caution: May not be accurate due to compound-cell interactions. background_subtraction->caution Apoptosis_Signaling_Pathways General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) caspase8->bcl2_family Bid cleavage caspase3 Executioner Caspase-3 Activation caspase8->caspase3 cellular_stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) cellular_stress->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Technical Support Center: HPLC-MS/MS Method Development for Dihydrohypothemycin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC-MS/MS analysis of Dihydrohypothemycin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and refining their analytical methods.

Frequently Asked Questions (FAQs)

1. What are the recommended initial steps for developing an HPLC-MS/MS method for this compound?

For a novel or less-studied compound like this compound, a systematic approach to method development is crucial.[1][2] Start by gathering information on the physicochemical properties of the analyte, such as its polarity, pKa, and solubility. This will inform the initial choices for the stationary phase, mobile phase, and sample preparation strategy. A good starting point is to perform a literature search for analytical methods of similar compounds. The initial method development should focus on achieving good chromatographic peak shape and retention, followed by optimization of mass spectrometric parameters for sensitive and specific detection.

2. How should I prepare my sample containing this compound for LC-MS analysis?

Sample preparation is a critical step to ensure accurate and robust analysis by removing interferences that can cause matrix effects and ion suppression.[1][3][4] The choice of sample preparation technique depends on the sample matrix. Common methods include:

  • Protein Precipitation (PPT): A simple and fast method suitable for plasma or serum samples. Acetonitrile is a common precipitation solvent.[5]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.[3]

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup and can be used to concentrate the analyte.[1][5] The choice of SPE sorbent will depend on the properties of this compound.

It is advisable to start with a simple method like protein precipitation and move to more complex techniques like SPE if significant matrix effects are observed.[5]

3. What are the key parameters to optimize for the mass spectrometer?

Mass spectrometer parameters need to be optimized to achieve the best signal intensity and specificity for this compound.[6] This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer. Key parameters to optimize include:

  • Ionization Source Parameters: Such as spray voltage, sheath gas flow, auxiliary gas flow, and capillary temperature.

  • Precursor and Product Ions: Identify the precursor ion (typically [M+H]+ or [M-H]-) and select 2-3 specific product ions for Multiple Reaction Monitoring (MRM) transitions.

  • Collision Energy (CE) and Cell Exit Potential (CXP): Optimize these for each MRM transition to achieve the most stable and intense fragment ions.

Automated optimization software can simplify and accelerate the process of finding the optimal parameters.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Fronting, or Splitting) Inappropriate mobile phase pH or buffer concentration.Optimize the mobile phase pH to ensure the analyte is in a single ionic state. Adjust buffer concentration (typically 5-20 mM) for better peak shape.
Column overload.Reduce the injection volume or the concentration of the sample.[7]
Extra-column volume.[8]Use shorter tubing with a smaller internal diameter. Ensure all fittings are properly connected.[7]
No or Low Signal Intensity Improper mass spectrometer tuning.Re-tune the mass spectrometer for the specific m/z of this compound. Ensure the correct MRM transitions are being monitored.
Ion suppression due to matrix effects.Improve sample cleanup using techniques like SPE.[5] Dilute the sample if possible. Modify the chromatography to separate the analyte from co-eluting matrix components.
Analyte instability.Investigate the stability of this compound in the sample matrix and autosampler. Consider using a cooled autosampler.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives (LC-MS grade). Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components, including the capillary and skimmer.
Inconsistent Retention Times Inadequate column equilibration.Increase the column equilibration time between injections, especially when using gradients.
Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks and ensure it is delivering a stable flow rate.
Column degradation.Replace the column if it has been used extensively or exposed to harsh conditions.[8]

Experimental Protocol: HPLC-MS/MS Method Development for this compound

This protocol provides a general framework. Specific parameters will need to be empirically optimized for this compound.

1. Standard and Sample Preparation

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Prepare working standard solutions by diluting the stock solution in the initial mobile phase.

  • For biological samples, perform sample cleanup using protein precipitation, LLE, or SPE.[1][3][5]

2. HPLC Parameters

  • Column: Start with a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 10 minutes) to determine the approximate retention time. Then, optimize the gradient around the elution time of the analyte.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the best ionization efficiency.

  • Scan Mode: Full scan to identify the precursor ion of this compound.

  • MRM Mode:

    • Select the most abundant precursor ion.

    • Perform a product ion scan to identify the most intense and stable fragment ions.

    • Optimize the collision energy for each transition.

    • Monitor at least two MRM transitions for quantification and confirmation.

Quantitative Data Summary

The following table provides typical starting ranges for key quantitative parameters. These should be optimized for your specific instrument and application.

ParameterTypical Starting Range
Linearity (r²) > 0.99[9]
Limit of Detection (LOD) To be determined empirically based on signal-to-noise ratio (S/N > 3)[9]
Limit of Quantification (LOQ) To be determined empirically based on signal-to-noise ratio (S/N > 10) and acceptable precision and accuracy[9]
Precision (%RSD) < 15% (intraday and interday)[10]
Accuracy (%Recovery) 85-115%[9]

Experimental Workflow

HPLC_MS_MS_Method_Development cluster_prep Preparation cluster_lc LC Optimization cluster_ms MS Optimization cluster_validation Method Validation info Analyte Information (Physicochemical Properties) std_prep Standard Preparation info->std_prep sample_prep Sample Preparation (PPT, LLE, or SPE) info->sample_prep ion_source Ion Source Tuning (ESI+/ESI-) std_prep->ion_source column_select Column Selection (e.g., C18) sample_prep->column_select mobile_phase Mobile Phase Optimization (pH, Organic Solvent) column_select->mobile_phase gradient Gradient Elution Development mobile_phase->gradient mrm MRM Method Setup precursor Precursor Ion Selection (Full Scan) ion_source->precursor product Product Ion Scan & Collision Energy Optimization precursor->product product->mrm linearity Linearity & Range mrm->linearity precision Precision & Accuracy linearity->precision sensitivity LOD & LOQ precision->sensitivity stability Stability Assessment sensitivity->stability

Caption: Workflow for HPLC-MS/MS method development for this compound.

References

Technical Support Center: Large-Scale Production of Hypothemycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale production of Hypothemycin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary biological source for Hypothemycin production?

Hypothemycin is a resorcylic acid lactone antibiotic naturally produced by certain fungi. The most commonly cited producers are from the genus Hypomyces, such as Hypomyces subiculosus, and the marine mangrove fungus Aigialus parvus.[1][2]

Q2: What are the key genes involved in the biosynthesis of Hypothemycin?

The biosynthesis of Hypothemycin requires the expression of a gene cluster that includes two critical polyketide synthases (PKSs): a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS).[3][4] Both genes must be expressed to produce the precursor trans-7′,8′-dehydrozearalenol (DHZ).[3][4]

Q3: Can Hypothemycin be produced in a heterologous host?

Yes, the co-expression of the hrPKS and nrPKS genes in a heterologous host like Saccharomyces cerevisiae has been shown to result in the production of DHZ, a key intermediate in the Hypothemycin biosynthetic pathway.[4][5] This approach can be beneficial for optimizing production and simplifying downstream processing.

Q4: What are the known biological activities of Hypothemycin?

Hypothemycin is a potent inhibitor of a subset of protein kinases, including mitogen-activated protein kinase (MEK) and extracellular signal-regulated kinase (ERK).[6] It also exhibits immunosuppressive, cytotoxic, and antifungal activities.[7][8]

Q5: What are the common byproducts observed during Hypothemycin fermentation?

During the fermentation of Hypothemycin-producing fungi, several related compounds and byproducts can be synthesized. These may include aigialospirol, aigialomycins A-D, and 4-O-desmethylhypothemycin.[1] In the absence of a functional non-reducing PKS (Hpm3), the reducing PKS (Hpm8) may produce and offload truncated pyrone products.[5][6]

Q6: How stable is Hypothemycin and what are the optimal storage conditions?

Hypothemycin is soluble in DMSO and acetone (B3395972) but insoluble in water.[7] For long-term storage, it is recommended to store the solid compound sealed at -20°C, under which conditions it is stable for at least two years.[7] DMSO solutions of Hypothemycin should also be stored at -20°C.[7] The stability of Hypothemycin in fermentation broth can be influenced by pH and temperature, with storage at -70°C being recommended for preserving the stability of many beta-lactam antibiotics, a principle that can be cautiously applied to other sensitive secondary metabolites.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the large-scale production of Hypothemycin.

Issue 1: Low or No Hypothemycin Yield
Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium - Carbon Source: Soluble starch has been shown to be an effective carbon source for Hypothemycin production.[1] - Nitrogen Source: Yeast extract is a preferred nitrogen source.[1] - C:N Ratio: An imbalance in the carbon-to-nitrogen ratio can favor biomass growth over secondary metabolite production. Systematically evaluate different C:N ratios to find the optimal balance.
Incorrect Fermentation Parameters - pH: The initial pH of the culture medium is a critical factor. An initial pH of 5.0 has been associated with higher Hypothemycin concentrations.[10] - Temperature: Maintain the optimal temperature for both fungal growth and Hypothemycin production, typically around 28-30°C for many filamentous fungi.[11] - Aeration and Agitation: Insufficient dissolved oxygen (DO) can be a limiting factor. Optimize agitation and aeration rates to ensure adequate oxygen supply without causing excessive shear stress on the mycelia.[12]
Genetic Instability of the Producing Strain - Strain Viability: Fungal strains can lose their ability to produce secondary metabolites over successive generations. - Inoculum Quality: Start with a fresh, high-quality inoculum from a well-maintained stock culture.
Contamination - Microbial Contamination: The presence of bacteria or other fungi can compete for nutrients and inhibit Hypothemycin production. Implement strict aseptic techniques throughout the fermentation process.[13]
Issue 2: High Levels of Byproducts
Possible Cause Troubleshooting Steps
Metabolic Shift - Medium Composition: The presence of certain nutrients can favor the production of specific byproducts. For example, using glucose and ammonium (B1175870) sulfate (B86663) as carbon and nitrogen sources may increase the production of aigialomycin A and aigialospirol.[1] - Gene Expression: Incomplete or imbalanced expression of the biosynthetic gene cluster can lead to the accumulation of intermediates or shunt products.
Precursor Availability - Precursor Feeding: Supplementing the fermentation medium with specific precursors of the Hypothemycin biosynthetic pathway may help to drive the metabolic flux towards the desired product.
Issue 3: Difficulties in Extraction and Purification
Possible Cause Troubleshooting Steps
Low Extraction Efficiency - Solvent Selection: Use an appropriate organic solvent for extraction. Given Hypothemycin's solubility profile, solvents like ethyl acetate (B1210297) or acetone are likely candidates. - pH Adjustment: Adjusting the pH of the fermentation broth before extraction can improve the partitioning of Hypothemycin into the organic phase.
Poor Separation in Chromatography - Column and Mobile Phase Optimization: For HPLC purification, a C18 reversed-phase column is commonly used.[1] Optimize the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol/water gradients) and pH to achieve good separation from impurities.

Data Presentation

Table 1: Fermentation Parameters for Hypothemycin Production by Aigialus parvus BCC 5311
ParameterOptimal Value/RangeReference
Carbon SourceSoluble Starch[1]
Nitrogen SourceYeast Extract[1]
Initial pH5.0[10]
Incubation Time120 hours[1]
Table 2: Quantitative Yields of Hypothemycin and Byproducts from Aigialus parvus BCC 5311 in a 5L Bioreactor
MetricValueUnitReference
Specific Growth Rate0.0295h⁻¹[1]
Biomass Yield1.6g/g starch[1]
Hypothemycin Yield13.6mg/g biomass[1]
Hypothemycin Production Rate0.6mg/L/day[1]
Maximum Hypothemycin Concentration58.0mg/L[1]

Experimental Protocols

Protocol 1: Large-Scale Fermentation of Hypothemycin (Conceptual)

This protocol is a conceptual guide based on best practices for fungal fermentations and available data on Hypothemycin production. Optimization will be required for specific strains and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a culture of the Hypothemycin-producing fungus from a stock slant to a petri dish containing a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Incubate at 28°C for 7-10 days until sufficient sporulation is observed.

    • Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Use this spore suspension to inoculate a seed culture in a baffled flask containing a liquid medium (e.g., Yeast Extract Peptone Dextrose broth).

    • Incubate the seed culture at 28°C with shaking at 200 rpm for 48-72 hours.

  • Bioreactor Preparation and Fermentation:

    • Prepare the production medium (refer to Table 1 for components) in a sterilized large-scale bioreactor (e.g., 50L).

    • Calibrate pH and dissolved oxygen (DO) probes.

    • Inoculate the bioreactor with the seed culture (typically 5-10% v/v).

    • Maintain the fermentation parameters: temperature at 28°C, initial pH at 5.0, and maintain DO above 20% saturation through controlled agitation and aeration.

    • Monitor the fermentation by taking regular samples for biomass, substrate consumption, and Hypothemycin concentration analysis.

    • Continue the fermentation for approximately 120 hours or until Hypothemycin production plateaus.

Protocol 2: Extraction and Purification of Hypothemycin (Conceptual)

This protocol outlines a general procedure for the extraction and purification of Hypothemycin from a fermentation broth.

  • Harvesting and Initial Extraction:

    • Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

    • Extract the mycelial biomass with a suitable organic solvent (e.g., acetone or methanol) to recover intracellular Hypothemycin.

    • Extract the cell-free supernatant with an immiscible organic solvent (e.g., ethyl acetate) at a slightly acidic pH to recover extracellular Hypothemycin.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Perform initial purification using vacuum liquid chromatography (VLC) or flash chromatography on a silica (B1680970) gel column, eluting with a gradient of hexane (B92381) and ethyl acetate.

    • Further purify the Hypothemycin-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

    • Monitor the fractions by analytical HPLC and pool the pure fractions.

    • Evaporate the solvent to obtain pure Hypothemycin.

Protocol 3: Analytical Quantification of Hypothemycin by HPLC
  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the mycelia.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.[1]

    • Quantification: Create a standard curve using a purified Hypothemycin standard of known concentrations.

Mandatory Visualization

Hypothemycin Biosynthesis Pathway

Hypothemycin Biosynthesis Pathway cluster_Hpm8 Highly Reducing PKS (Hpm8) cluster_Hpm3 Non-Reducing PKS (Hpm3) cluster_Post_PKS Post-PKS Modifications Malonyl_CoA Malonyl-CoA Reduced_Hexaketide Reduced Hexaketide Intermediate Malonyl_CoA->Reduced_Hexaketide Multiple Iterations DHZ trans-7',8'-dehydrozearalenol (DHZ) Reduced_Hexaketide->DHZ Chain Extension & Cyclization Hypothemycin Hypothemycin DHZ->Hypothemycin Epoxidation, etc.

Caption: Simplified biosynthetic pathway of Hypothemycin.

Troubleshooting Workflow for Low Hypothemycin Yield

Troubleshooting Low Hypothemycin Yield Start Low Hypothemycin Yield Detected Check_Strain Verify Strain Viability and Inoculum Quality Start->Check_Strain Check_Media Analyze Fermentation Medium Composition Start->Check_Media Check_Params Review Fermentation Parameters (pH, Temp, DO) Start->Check_Params Check_Contamination Test for Microbial Contamination Start->Check_Contamination Yield_Improved Yield Improved? Check_Strain->Yield_Improved Optimize_Media Optimize Carbon/Nitrogen Sources and Ratio Check_Media->Optimize_Media Optimize_Params Optimize pH, Temperature, and Aeration Check_Params->Optimize_Params Aseptic_Technique Reinforce Aseptic Techniques Check_Contamination->Aseptic_Technique Optimize_Media->Yield_Improved Optimize_Params->Yield_Improved Aseptic_Technique->Yield_Improved Yield_Improved->Start No, Re-evaluate End Production Optimized Yield_Improved->End Yes

Caption: A logical workflow for troubleshooting low Hypothemycin yield.

MEK-ERK Signaling Pathway Inhibition by Hypothemycin

MEK-ERK Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation Hypothemycin Hypothemycin Hypothemycin->MEK Inhibition Hypothemycin->ERK Inhibition

Caption: Inhibition of the MEK-ERK signaling pathway by Hypothemycin.

References

Validation & Comparative

A Comparative Analysis of Dihydrohypothemycin and Other TAK1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy and mechanisms of key inhibitors targeting the pivotal inflammatory and oncogenic kinase, TAK1.

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in cellular responses to inflammatory stimuli and a promising therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][2] TAK1 integrates signals from various upstream pathways, such as those initiated by tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and Toll-like receptors (TLRs), to activate downstream cascades, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] This activation is crucial for the expression of inflammatory mediators and for regulating cell survival and apoptosis.[6]

Given its central role, the development of small molecule inhibitors against TAK1 is an area of intense research. This guide provides a comparative overview of Dihydrohypothemycin and other notable TAK1 inhibitors, presenting key efficacy data, mechanisms of action, and detailed experimental protocols for their evaluation.

Comparative Efficacy of TAK1 Inhibitors

The potency of various compounds against TAK1 is typically measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value signifies a more potent inhibitor. The table below summarizes the reported in vitro efficacy of this compound and a selection of other well-characterized TAK1 inhibitors.

InhibitorType / MechanismTAK1 IC50 (nM)Selectivity Notes
This compound Covalent (putative)≥100,000The cis-enone moiety, required for activity, is absent.[7]
Hypothemycin CovalentNot specified for TAK1Also potently inhibits MEK (IC50 = 15 nM).[6][7]
(5Z)-7-Oxozeaenol Covalent, Irreversible8.0 - 8.1Natural product; also inhibits MEK1, MEKK1, and VEGFR2 at higher concentrations.[5][8][9]
Takinib Type I, ATP-competitive9.0 - 9.5Highly selective; >12-fold more selective for TAK1 over IRAK4.[3][4][6]
HS-276 Type I, ATP-competitive2.3 - 8.25 (IC50), 2.5 (Ki)Orally bioavailable derivative of Takinib with high selectivity.[2][10][11]
AZ-TAK1 Type I, ATP-competitive9.0Also inhibits HIPK2 (IC50 = 3 nM) and CDK9 (IC50 = 9 nM).[6][12]
NG-25 Type II, DFG-out149Dual inhibitor; also potently inhibits MAP4K2 (IC50 = 21.7 nM).[13][14][15]

IC50 values can vary based on assay conditions (e.g., ATP concentration). Data presented is for comparative purposes.

This compound , a derivative of the natural product Hypothemycin, demonstrates significantly lower potency, with IC50 values reported to be 100 µM or greater.[7] This is attributed to the absence of the cis-enone moiety, which is critical for the covalent binding mechanism employed by related compounds like Hypothemycin and (5Z)-7-Oxozeaenol.[7][16] These covalent inhibitors irreversibly bind to a cysteine residue within the ATP-binding pocket of TAK1.[16] While potent, natural product-derived inhibitors like (5Z)-7-Oxozeaenol often suffer from off-target effects, inhibiting other kinases.[6][8]

In contrast, a new generation of synthetic inhibitors has been developed with improved selectivity. Takinib and its orally bioavailable derivative, HS-276 , are highly potent and selective ATP-competitive (Type I) inhibitors that bind to the active conformation of TAK1.[3][4][10][17] AZ-TAK1 is another potent inhibitor, though it shows some activity against other kinases like HIPK2 and CDK9.[6][12] NG-25 represents a different class, a Type II inhibitor, which binds to the inactive "DFG-out" conformation of the kinase.[6][13]

TAK1 Signaling Pathway

TAK1 acts as a central hub for various inflammatory signals. Upon stimulation by ligands such as TNF-α or IL-1β, receptor-proximal signaling complexes are formed, leading to the K63-linked polyubiquitination of adaptor proteins.[3] These ubiquitin chains recruit the TAK1 complex, which consists of TAK1 and its binding partners, TAB1 and TAB2 or TAB3.[17] This recruitment and subsequent autophosphorylation activate TAK1, which then phosphorylates and activates two major downstream pathways: the IKK complex (leading to NF-κB activation) and MAPK kinases like MKK3/4/6 (leading to p38 and JNK activation).[2][12] These pathways culminate in the transcription of pro-inflammatory and pro-survival genes.

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_receptors Receptors & Adaptors cluster_tak1 TAK1 Activation cluster_downstream Downstream Effectors TNF-α TNF-α IL-1β / TLRs IL-1β / TLRs IL1R_TLR IL-1R / TLR IL-1β / TLRs->IL1R_TLR TNFR1 TNFR1 TRAFs TRAF2/5/6 TNFR1->TRAFs IL1R_TLR->TRAFs TAK1_Complex TAK1-TAB1-TAB2/3 TRAFs->TAK1_Complex K63-linked polyubiquitination IKK_Complex IKKα/β/γ TAK1_Complex->IKK_Complex MAPKKs MKKs (MKK3/4/6/7) TAK1_Complex->MAPKKs Inhibitor TAK1 Inhibitors (e.g., this compound) Inhibitor->TAK1_Complex NFkB NF-κB (p65/p50) IKK_Complex->NFkB MAPKs p38 / JNK MAPKKs->MAPKs Outcome Gene Transcription (Inflammation, Survival) NFkB->Outcome MAPKs->Outcome

Caption: The TAK1 signaling pathway activated by inflammatory cytokines.

Experimental Protocols

Evaluating the efficacy and mechanism of a novel TAK1 inhibitor requires a combination of biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of purified TAK1 enzyme.

Methodology:

  • Reaction Setup: Prepare a master mix in a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂) containing the purified recombinant TAK1/TAB1 enzyme complex and a suitable substrate, such as Myelin Basic Protein (MBP).

  • Inhibitor Addition: Serially dilute the test compound (e.g., this compound) in DMSO and add it to the wells of a 96-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without the enzyme as a background control.

  • Reaction Initiation: Start the kinase reaction by adding an ATP solution. This solution typically includes both unlabeled ATP and a labeled form, such as [γ-³²P]ATP, for detection.

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains within the linear range.

  • Termination and Substrate Capture: Stop the reaction by adding a strong acid (e.g., 3% phosphoric acid). Spot the reaction mixture onto P81 phosphocellulose filter paper, which binds the phosphorylated substrate.

  • Washing: Wash the filter papers multiple times with phosphoric acid to remove any unincorporated [γ-³²P]ATP.

  • Detection: Measure the incorporated radioactivity on the dried filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Analysis

This assay confirms that the inhibitor engages and blocks the TAK1 signaling pathway within a cellular context by measuring the phosphorylation status of downstream proteins.

Methodology:

  • Cell Culture and Treatment: Seed an appropriate cell line (e.g., HeLa, THP-1 macrophages) and allow them to adhere. Pre-treat the cells with various concentrations of the TAK1 inhibitor or a vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with a known TAK1 activator, such as TNF-α (e.g., 10 ng/mL) or LPS, for a short duration (e.g., 15-30 minutes) to induce pathway activation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for key signaling proteins, such as phospho-p65, phospho-p38, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein or loading control to determine the extent of inhibition.

Experimental Evaluation Workflow

The process of characterizing a potential TAK1 inhibitor typically follows a structured workflow, moving from initial biochemical screening to more complex cellular and in vivo models.

Experimental_Workflow Start Compound Library Screening BiochemAssay In Vitro Kinase Assay (IC50 Determination) Start->BiochemAssay Identify Potent Hits CellularAssay Cell-Based Assays (Western Blot, Cytokine ELISA) BiochemAssay->CellularAssay Confirm Cellular Activity Viability Cell Viability/ Toxicity Assays CellularAssay->Viability Assess Safety Profile InVivo In Vivo Models (e.g., Arthritis, Sepsis) Viability->InVivo Evaluate In Vivo Efficacy End Lead Candidate InVivo->End

Caption: A typical workflow for evaluating novel TAK1 inhibitors.

References

Validating the Anticancer Activity of Hypothemycin in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on Dihydrohypothemycin: Extensive literature searches did not yield any specific studies validating the anticancer activity of this compound in xenograft models. Therefore, this guide focuses on the well-documented anticancer properties of its parent compound, Hypothemycin, a resorcylic acid lactone that has demonstrated significant tumor growth inhibition in multiple murine xenograft models.[1] This information may serve as a valuable reference for researchers interested in the potential of Hypothemycin and its derivatives.

Executive Summary

Hypothemycin has emerged as a promising natural product with potent anticancer activities. In vivo studies utilizing human tumor xenograft models have demonstrated its efficacy in inhibiting tumor growth. The primary mechanism of action of Hypothemycin is attributed to its ability to inhibit the Ras-mediated signaling pathway, a critical pathway often dysregulated in cancer. This guide provides a comparative overview of the in vivo anticancer activity of Hypothemycin, detailing experimental protocols and presenting key data in a structured format.

In Vivo Anticancer Activity of Hypothemycin

Hypothemycin has been shown to significantly inhibit the growth of tumors in xenograft models. Daily administration of Hypothemycin to tumor-bearing mice resulted in a notable reduction in tumor volume compared to control groups.[1]

Table 1: Summary of Xenograft Studies on Hypothemycin
CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
HypothemycinHuman Colon CarcinomaNude MiceDaily intraperitoneal injectionSignificant inhibition of tumor growth[1]

Mechanism of Action: Targeting the Ras Signaling Pathway

Hypothemycin exerts its anticancer effects by selectively inhibiting the Ras-mediated cellular signaling pathway.[1] This inhibition leads to the downregulation of several Ras-inducible genes that are crucial for tumor progression, invasion, and angiogenesis.

Key molecular targets and downstream effects include:

  • Reduced Expression of Matrix Metalloproteinases (MMPs): Hypothemycin treatment has been shown to decrease the production of MMP-1, MMP-3, and MMP-9. These enzymes are pivotal in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[1]

  • Downregulation of Angiogenic Factors: The expression of Transforming Growth Factor-beta (TGF-beta) and Vascular Endothelial Growth Factor (VEGF) is significantly reduced upon treatment with Hypothemycin.[1] Both TGF-beta and VEGF are key promoters of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.

  • Inhibition of ERK1/2 Phosphorylation: Hypothemycin has been observed to inhibit the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK signaling pathway is a downstream effector of Ras and plays a central role in cell proliferation, differentiation, and survival.

Below is a diagram illustrating the proposed mechanism of action of Hypothemycin.

Hypothemycin_Mechanism cluster_cell Cancer Cell Ras Ras (Active) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (p-ERK) MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression MMPs MMPs (MMP-1, -3, -9) Gene_Expression->MMPs TGFb TGF-β Gene_Expression->TGFb VEGF VEGF Gene_Expression->VEGF Tumor_Progression Tumor Invasion & Angiogenesis MMPs->Tumor_Progression TGFb->Tumor_Progression VEGF->Tumor_Progression Hypothemycin Hypothemycin Hypothemycin->Ras Inhibits

Caption: Mechanism of action of Hypothemycin in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for evaluating the anticancer activity of a compound like Hypothemycin in a xenograft model, based on common practices in the field.

Human Tumor Xenograft Model

1. Cell Culture:

  • Human colon carcinoma cells (e.g., HCT-116 or SW620) are cultured in an appropriate medium (e.g., McCoy's 5A or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are used. Animals are housed in a pathogen-free environment with sterile food and water ad libitum.

3. Tumor Inoculation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or serum-free medium.

  • A suspension containing a specific number of cells (e.g., 5 x 10^6 cells in 0.1 mL) is injected subcutaneously into the flank of each mouse.

4. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups.

  • Treatment Group: Hypothemycin is dissolved in a suitable vehicle (e.g., DMSO and PBS mixture) and administered daily via intraperitoneal injection at a predetermined dose.

  • Control Group: Mice receive daily intraperitoneal injections of the vehicle only.

5. Monitoring and Endpoints:

  • Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weight and general health are monitored throughout the study.

  • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting).

Comparison with Other Resorcylic Acid Lactones

Table 2: Mechanistic Comparison of Anticancer Resorcylic Acid Lactones
CompoundPrimary Anticancer MechanismKey Molecular Target(s)Reference
Hypothemycin Inhibition of Ras-mediated signalingRas pathway kinases[1]
Radicicol Inhibition of Heat Shock Protein 90 (Hsp90)Hsp90[3]
Zearalenone Inhibition of Nuclear Factor kappa B (NF-κB)NF-κB[2]
(5Z)-7-oxo-zeaenol Kinase inhibitionVarious kinases[2]

This comparison highlights the diverse molecular targets within the RAL family, suggesting that different derivatives may be effective against different cancer types depending on their underlying molecular drivers. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy of these promising natural products.

References

Cross-reactivity profiling of Dihydrohypothemycin against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of Dihydrohypothemycin's cross-reactivity profile against a kinase panel, contextualized with its structural analogue, Hypothemycin. Experimental data and detailed protocols are presented to offer a comprehensive overview of its performance and potential as a negative control in kinase research.

This compound, a resorcylic acid lactone, serves as a critical negative control in kinase inhibition studies due to its structural similarity, yet functional inactivity, compared to its potent analogue, Hypothemycin. The key differentiator lies in the absence of a cis-enone moiety in this compound, rendering it incapable of the covalent Michael addition required for kinase inhibition.

Kinase Inhibition Profile: this compound vs. Hypothemycin

Experimental data consistently demonstrates that this compound exhibits minimal to no inhibitory activity against a broad range of kinases. In stark contrast, Hypothemycin displays potent, covalent inhibition against a specific subset of the kinome.

CompoundTarget Kinase(s)IC50 (µM)Inhibition MechanismKey Structural Feature
This compound Various≥100Non-covalent (inactive)Saturated C7'-C8' bond
Hypothemycin MEK1/2, ERK1/2, TAK1, etc.Sub-micromolar to low micromolarCovalent (irreversible)cis-enone moiety

Table 1: Comparative kinase inhibition data for this compound and Hypothemycin. The IC50 values for this compound are consistently high, indicating a lack of significant inhibitory activity.

The profound difference in activity underscores the importance of the α,β-unsaturated ketone in Hypothemycin for its mechanism of action. This compound forms a covalent bond with a conserved cysteine residue within the ATP-binding pocket of susceptible kinases. This compound, lacking this reactive group, is unable to form such a bond and therefore does not significantly inhibit kinase activity.

Experimental Protocols

To determine the cross-reactivity profile of compounds like this compound and Hypothemycin, a robust kinase screening assay is essential. A common and well-established method is the in vitro radiometric kinase assay.

In Vitro Radiometric Kinase Assay Protocol

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound against a panel of protein kinases.

1. Reagents and Materials:

  • Kinase panel (purified recombinant enzymes)

  • Specific peptide substrates for each kinase

  • Test compounds (this compound, Hypothemycin) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Microplate scintillation counter

2. Assay Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to achieve a range of desired concentrations.

  • Kinase Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the kinase, its specific peptide substrate, and kinase reaction buffer.

  • Incubation with Inhibitor: Add a small volume of the diluted test compound or DMSO (vehicle control) to the kinase reaction mixture. Incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to a final concentration at or near the Km for each respective kinase.

  • Reaction Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide substrates will bind to the filter, while the unincorporated [γ-³³P]ATP is washed away.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove non-specifically bound radioactivity.

  • Detection: Dry the filter plate and measure the amount of incorporated radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Compound Dilution C Inhibitor Incubation A->C B Kinase Reaction Mixture B->C D Add [γ-³³P]ATP (Initiate Reaction) C->D E Incubate at 30°C D->E F Stop Reaction & Transfer to Filter Plate E->F G Wash Plate F->G H Scintillation Counting G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Figure 1. Experimental workflow for a radiometric kinase assay.

Signaling Pathway Context

Hypothemycin is known to target kinases within the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. This compound, due to its inactivity, does not perturb this pathway and is therefore a suitable control for studies investigating the effects of Hypothemycin on this cascade.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation, Survival TranscriptionFactors->Proliferation Hypothemycin Hypothemycin Hypothemycin->MEK Hypothemycin->ERK This compound This compound (Inactive)

Figure 2. Targeted kinases of Hypothemycin within the MAPK/ERK pathway.

Conclusion

The cross-reactivity profiling data conclusively demonstrates that this compound is a functionally inactive analogue of Hypothemycin. Its lack of inhibitory activity against a panel of kinases, with IC50 values consistently above 100 µM, validates its use as a negative control in research aimed at elucidating the biological effects of Hypothemycin and other covalent kinase inhibitors. The detailed experimental protocol provided herein offers a standardized method for assessing kinase inhibitor selectivity, which is a critical step in the drug discovery and development process.

Comparative Cytotoxicity of Hypothemycin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of hypothemycin (B1674129) and its analogues, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein is compiled from recent studies to facilitate an objective evaluation of these compounds as potential therapeutic agents.

I. Comparative Cytotoxicity Data

Hypothemycin and its analogues have demonstrated a range of cytotoxic activities across different cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. A lower IC50 value indicates a higher potency.

A recent study by Jackson et al. (2022) involved the semisynthesis of 35 hypothemycin analogues and the evaluation of their cytotoxic effects against ovarian (OVCAR3) and melanoma (MDA-MB-435) cancer cell lines.[1] While the IC50 values for all 35 analogues were not individually reported in the primary publication, the study indicated a narrow range of activity for the analogues against both cell lines. For the OVCAR3 cell line, the IC50 values for all analogues were between 1.7 and 3.2 µM, with the parent hypothemycin having an IC50 of 2.6 µM.[1] Against the MDA-MB-435 cell line, the analogues displayed IC50 values in a similar window of 1.7–3.1 µM, while hypothemycin itself had an IC50 of 1.9 µM.[1]

Another notable analogue, 4-O-demethylhypothemycin, has shown potent cytotoxic activity against several human cancer cell lines. The IC50 values for this analogue are presented in the table below.

CompoundCell LineIC50 (µM)
HypothemycinOVCAR-32.6
HypothemycinMDA-MB-4351.9
Hypothemycin Analogue Mix (35 analogues)OVCAR-31.7 - 3.2
Hypothemycin Analogue Mix (35 analogues)MDA-MB-4351.7 - 3.1
4-O-demethylhypothemycinCOLO829 (Melanoma)0.04
4-O-demethylhypothemycinHT29 (Colon Carcinoma)0.1
4-O-demethylhypothemycinSKOV3 (Ovarian Cancer)1.8

II. Experimental Protocols

The following is a detailed methodology for the Sulforhodamine B (SRB) assay, a common colorimetric assay used to determine cytotoxicity by measuring cellular protein content.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., OVCAR3, MDA-MB-435) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Hypothemycin analogues are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the seeded plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells.

  • Control wells containing cells treated with vehicle (DMSO) and wells with medium only (blank) are included.

  • The plates are incubated for a further 48-72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

  • The plates are incubated at 4°C for 1 hour.

  • The TCA solution is removed, and the plates are washed five times with deionized water and then air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

4. Absorbance Measurement and Data Analysis:

  • Unbound SRB is removed by washing the plates four times with 1% acetic acid.

  • The plates are air-dried completely.

  • 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • The absorbance is measured at 510 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

III. Visualizations

A. Signaling Pathway

Hypothemycin is known to be an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in the NF-κB signaling pathway. Inhibition of TAK1 can lead to the suppression of inflammatory responses and the induction of apoptosis in cancer cells.

Caption: TAK1 Signaling Pathway Inhibition by Hypothemycin Analogues.

B. Experimental Workflow

The following diagram illustrates the key steps in a typical cytotoxicity assay used to evaluate the efficacy of hypothemycin analogues.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis arrow arrow cell_culture 1. Cell Culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Dilution incubation 4. Incubation (48-72 hours) cell_seeding->incubation compound_prep->incubation fixation 5. Cell Fixation (TCA) staining 6. Staining (SRB) incubation->staining fixation->staining solubilization 7. Solubilization staining->solubilization read_plate 8. Read Absorbance staining->read_plate data_analysis 9. Data Analysis (IC50 Calculation) read_plate->data_analysis

Caption: General Workflow of a Cytotoxicity Assay.

References

A Mechanistic Comparison: Dihydrohypothemycin's Chemical Class Versus Established Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the mechanistic principles of the chemical class to which Dihydrohypothemycin belongs—resorcylic acid lactones—against established classes of chemotherapeutic agents. It is important to note that publicly available data on this compound is scarce, and existing information suggests low cytotoxic potency. Therefore, this guide will focus on the more extensively studied parent compound, Hypothemycin , as a representative of this class for a more informative comparison.

Introduction to this compound and Hypothemycin

This compound is a resorcylic acid lactone. Preliminary data indicates that 7',8'-dihydrohypothemycin exhibits low cytotoxic activity, with IC50 values greater than or equal to 100 μM. In contrast, its parent compound, Hypothemycin, has demonstrated significant antitumor activity in preclinical studies.[1][2] Hypothemycin acts as a selective and irreversible inhibitor of specific protein kinases, positioning it within the class of targeted cancer therapies.[2][3]

Mechanistic Comparison with Established Chemotherapeutics

The following table summarizes the mechanisms of action of Hypothemycin (as a representative of resorcylic acid lactones) and four major classes of established chemotherapeutic drugs.

Drug ClassRepresentative Compound(s)Mechanism of ActionCell Cycle Specificity
Resorcylic Acid Lactones HypothemycinIrreversibly inhibits protein kinases in the MAP kinase signaling pathway (e.g., MEK, ERK) by forming a covalent bond with a conserved cysteine residue in the ATP-binding site. This blocks downstream signaling required for cell proliferation and survival.[2][3]Cell cycle phase-nonspecific, but targets pathways crucial for proliferation.
Alkylating Agents Cyclophosphamide, CisplatinInduce cell death by adding alkyl groups to DNA, primarily at the N7 position of guanine.[4][5][6] This leads to DNA damage, cross-linking of DNA strands, and interference with DNA replication and transcription.[4][5][7]Cell cycle phase-nonspecific.[4]
Antimetabolites Methotrexate, 5-FluorouracilStructurally similar to natural metabolites required for DNA and RNA synthesis.[8][9] They interfere with the synthesis of nucleic acids by either inhibiting key enzymes or by being incorporated into DNA or RNA, leading to cytotoxicity.[10][9][11]S-phase specific.[8]
Mitotic Inhibitors Paclitaxel (Taxanes), Vincristine (Vinca Alkaloids)Interfere with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division.[12][13] Taxanes stabilize microtubules, while vinca (B1221190) alkaloids inhibit their polymerization, both leading to mitotic arrest and apoptosis.[12][13][14]M-phase specific.[13]
Topoisomerase Inhibitors Etoposide, Doxorubicin (Type II), Irinotecan (Type I)Interfere with the action of topoisomerase enzymes, which are responsible for managing DNA supercoiling during replication.[15][16][17] This leads to the accumulation of DNA strand breaks and subsequent apoptosis.[15][18]Primarily active during the S and G2 phases of the cell cycle.

Experimental Protocols

Detailed experimental data from head-to-head studies of this compound are not available. However, the following are generalized protocols for key experiments used to characterize compounds like Hypothemycin and other anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Hypothemycin, or a standard chemotherapeutic). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated with the compound for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Tumor Xenograft Model
  • Cell Implantation: A suspension of human cancer cells (e.g., 1-5 million cells) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound (e.g., Hypothemycin) is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. A control group receives the vehicle.

  • Monitoring: Tumor size and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration.

  • Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.

Visualizations

Signaling Pathway of Hypothemycin

Hypothemycin_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Hypothemycin Hypothemycin Hypothemycin->MEK Hypothemycin->ERK

Caption: Hypothemycin inhibits the MAP kinase signaling pathway.

General Workflow for Anticancer Drug Comparison

Drug_Comparison_Workflow Start Identify Novel Compound (e.g., this compound) In_Vitro In Vitro Screening (Cytotoxicity, IC50) Start->In_Vitro Mechanism Mechanism of Action Studies (e.g., Kinase Assays) In_Vitro->Mechanism Comparison_In_Vitro Head-to-Head In Vitro Comparison vs. Established Drugs Mechanism->Comparison_In_Vitro In_Vivo In Vivo Efficacy Studies (Xenograft Models) Comparison_In_Vitro->In_Vivo Comparison_In_Vivo Head-to-Head In Vivo Comparison vs. Established Drugs In_Vivo->Comparison_In_Vivo Toxicity Preclinical Toxicology Comparison_In_Vivo->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials

Caption: A simplified workflow for preclinical comparison of anticancer compounds.

References

Unlocking the Potential of the Hypothemycin Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the hypothemycin (B1674129) scaffold. By objectively comparing the performance of various analogs and providing detailed experimental data, this document serves as a valuable resource for the rational design of next-generation inhibitors targeting key cellular signaling pathways.

Hypothemycin, a naturally occurring resorcylic acid lactone, has garnered significant attention for its potent biological activities, primarily as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a critical node in the nuclear factor-κB (NF-κB) signaling pathway, which plays a central role in inflammation, immunity, and cancer cell proliferation and survival.[1][2] The unique cis-enone moiety within the hypothemycin scaffold allows for irreversible covalent modification of a conserved cysteine residue in the ATP-binding pocket of TAK1 and other related kinases, leading to potent and selective inhibition.[3] This guide delves into the SAR of hypothemycin, with a focus on recent efforts to diversify the C8-C9 diol functionality, providing a framework for enhancing its therapeutic properties.

Comparative Analysis of Hypothemycin Analogs

Recent semisynthetic efforts have focused on modifying the C8-C9 diol of the hypothemycin scaffold to explore its impact on biological activity and physicochemical properties. A study involving the generation of 35 analogs through non-selective functionalization of this diol has provided a wealth of SAR data.[1][2][4][5][6] The key findings from these studies are summarized below, with a focus on TAK1 inhibition and cytotoxicity against human ovarian (OVCAR3) and breast cancer (MDA-MB-435) cell lines.

Table 1: Structure-Activity Relationship Data for Hypothemycin and its C8-C9 Diol Analogs
CompoundModification at C8/C9TAK1 IC50 (µM)OVCAR3 IC50 (µM)MDA-MB-435 IC50 (µM)
Hypothemycin Unmodified Diol0.022.61.9
Analog 1 C8/C9-diacetate0.152.02.0
Analog 2 C8-acetate0.072.11.9
Analog 3 C9-acetate0.082.22.0
Analog 4 C8/C9-disuccinate>101.71.7
Analog 5 C8-succinate0.032.01.8
Analog 6 C9-succinate0.042.11.8
Analog 7 C8/C9-dimaleate>102.42.2
Analog 32 C8/C9-acetonide0.043.23.1

Note: This table presents a selection of data from the cited literature for illustrative purposes. For a complete dataset, please refer to the primary source.[1]

The data reveals that mono-functionalization of either the C8 or C9 hydroxyl group with esters, such as acetate (B1210297) or succinate, results in analogs that retain potent TAK1 inhibitory activity, with IC50 values remaining in the nanomolar range.[1][2] Interestingly, di-functionalization of the C8-C9 diol, as seen with the diacetate and particularly the disuccinate and dimaleate esters, leads to a significant decrease or complete loss of TAK1 inhibitory activity.[1] This suggests that at least one free hydroxyl group at the C8/C9 position is crucial for optimal interaction with the TAK1 active site.

In contrast to the broad range of TAK1 inhibitory activity, the cytotoxicity of these analogs against OVCAR3 and MDA-MB-435 cancer cell lines remained within a narrow window, with IC50 values comparable to that of the parent hypothemycin.[1][2] This observation suggests that the ester modifications may be cleaved intracellularly, releasing the active hypothemycin scaffold.[1] Importantly, the succinic and maleic ester analogs exhibited significantly improved aqueous solubility, a desirable property for drug development.[1][2]

Key Signaling Pathways Targeted by Hypothemycin

Hypothemycin exerts its biological effects by targeting multiple nodes within critical cellular signaling cascades. Its primary mechanism involves the covalent inhibition of kinases containing a conserved cysteine residue in their ATP-binding domain.[3]

TAK1_NFkB_Pathway cluster_upstream Upstream Signals cluster_TAK1_complex TAK1 Complex cluster_IKK_complex IKK Complex cluster_NFkB NF-κB Activation TNF-R TNF-R TAK1 TAK1 TNF-R->TAK1 IL-1R IL-1R IL-1R->TAK1 IKKβ IKKβ TAK1->IKKβ P TAB1 TAB1 TAB2 TAB2 IKKα IKKα IκBα IκBα IKKβ->IκBα P NEMO NEMO NF-κB NF-κB (p50/p65) IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Gene\nTranscription Gene Transcription Nucleus->Gene\nTranscription Hypothemycin Hypothemycin Hypothemycin->TAK1

Figure 1: Hypothemycin inhibits the TAK1-mediated NF-κB signaling pathway.

Beyond TAK1, hypothemycin has been shown to inhibit other kinases in the mitogen-activated protein kinase (MAPK) cascades, including MEK1/2 and ERK1/2, making it a potent inhibitor of the ERK pathway.[3] This broad-spectrum activity against key oncogenic pathways contributes to its cytotoxic effects in cancer cells. Furthermore, studies have indicated its ability to inhibit Ras-mediated cellular signaling and modulate T-cell activation by inhibiting ERK1/2 phosphorylation.

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 P ERK1_2 ERK1/2 MEK1_2->ERK1_2 P Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation_Survival Hypothemycin Hypothemycin Hypothemycin->MEK1_2 Hypothemycin->ERK1_2

Figure 2: Hypothemycin targets multiple kinases in the MAPK/ERK pathway.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following protocols are based on those described in the primary literature for the evaluation of hypothemycin analogs.[1]

Workflow for Semisynthesis and Biological Evaluation

Experimental_Workflow Start Start: Hypothemycin Synthesis Non-selective Functionalization of C8-C9 diol Start->Synthesis Purification HPLC Purification of Analogs Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assays Biological Evaluation Characterization->Biological_Assays TAK1_Assay TAK1 Inhibition Assay (Kinase-Glo) Biological_Assays->TAK1_Assay Cytotoxicity_Assay Cytotoxicity Assay (Cell Viability) Biological_Assays->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 Determination) TAK1_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Figure 3: General workflow for the semisynthesis and evaluation of hypothemycin analogs.

Protocol 1: General Method for the Synthesis of Ester Derivatives[2]
  • To a stirred solution of hypothemycin (10 mg, 0.026 mmol) in dry dichloromethane (B109758) (CH₂Cl₂, 1.0 mL, 0.026 M), add 2,6-lutidine (9.2 μL, 0.079 mmol, 3.0 equiv).

  • Add the appropriate anhydride (B1165640) (0.058 mmol, 2.2 equiv) to the reaction mixture.

  • Stir the solution at ambient temperature for 12 hours under a positive pressure of nitrogen.

  • Quench the reaction with the addition of water (2 mL) and extract with CH₂Cl₂ (2 mL).

  • Filter the organic layer through silica (B1680970) gel and concentrate under nitrogen gas.

  • Purify the resulting analogs by preparative HPLC.

Protocol 2: TAK1 Inhibition Assay[1]

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction using the Kinase-Glo Plus luminescence kinase assay kit.

  • Dilute the test compounds in 10% DMSO. Add 5 μL of the dilution to a 50 μL reaction volume to achieve a final DMSO concentration of 1%.

  • Pre-incubate the compounds with the TAK1 enzyme in a reaction mixture for 10 minutes at room temperature. The reaction mixture should contain 40 mM Tris (pH 7.4), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, and 0.2 mg/mL MBP substrate.

  • Initiate the enzymatic reactions by adding ATP to a final concentration of 20 μM.

  • Incubate for 45 minutes at 30 °C.

  • Add 50 μL of Kinase-Glo Plus Luminescence kinase assay solution to each reaction and incubate for 20 minutes at room temperature.

  • Measure the luminescence signal using a microplate reader. The luminescent signal is inversely correlated with kinase activity.

  • Perform assays in duplicate at each concentration to determine IC50 values.

Protocol 3: Cytotoxicity Assay[1][2]
  • Seed 5000 cells (e.g., MDA-MB-435 or OVCAR3) per well in a 96-well clear, flat-bottom plate.

  • Incubate overnight at 37 °C in 5% CO₂.

  • Dissolve test compounds in DMSO and further dilute to the desired concentrations.

  • Add the diluted compounds to the appropriate wells.

  • Incubate for the desired period (e.g., 72 hours).

  • Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay.

  • Determine the IC50 values from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship studies of the hypothemycin scaffold, particularly at the C8-C9 diol, have provided valuable insights for the design of novel kinase inhibitors. The finding that mono-functionalization of this diol is well-tolerated for maintaining potent TAK1 inhibition opens up avenues for attaching various chemical moieties to improve physicochemical properties like solubility without compromising biological activity.[1][2] Future efforts could focus on introducing groups that enhance cell permeability, target specific tissues, or allow for conjugation to drug delivery systems. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon these findings and further explore the therapeutic potential of the versatile hypothemycin scaffold.

References

Benchmarking Dihydrohypothemycin's performance in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Hypothemycin's performance in various cancer cell lines, offering insights for researchers, scientists, and drug development professionals.

Comparative Efficacy of Hypothemycin vs. Standard of Care

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Hypothemycin and standard chemotherapeutic agents in various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Performance of Hypothemycin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast Cancer0.4 - 4.8[1]
OVCAR3Ovarian CancerCytotoxic, specific IC50 not provided[1][2]
MDA-MB-435MelanomaCytotoxic, specific IC50 not provided[1][2]

Table 2: Comparative IC50 Values of Standard Anti-Cancer Agents

DrugCell LineCancer TypeIC50 (nM)
Doxorubicin MDA-MB-231Breast CancerNot specified
OVCAR-3Ovarian CancerNot specified
A549Lung Cancer> 20,000[3]
HCT116Colon Cancer24,300[4]
HepG2Liver Cancer14,720[4]
Paclitaxel (B517696) MDA-MB-231Breast Cancer~5[5]
SK-BR-3Breast Cancer~2.5-7.5[5][6]
T-47DBreast Cancer~4[5][7]
Various Lung CancerLung Cancer27 - 9,400 (24h exposure)[8]
MEK Inhibitors (e.g., Trametinib) Various Ovarian CancerOvarian CancerSensitive in nanomolar range for about half of patient-derived cell lines[9]
Various Lung CancerLung CancerEffective in KRAS-mutant lines

Mechanism of Action: The MAPK/ERK Pathway

Hypothemycin is known to selectively and irreversibly inhibit protein kinases that have a conserved cysteine residue within their ATP-binding domain.[10] This includes key kinases in the Ras-Raf-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in genes like RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth. By inhibiting kinases such as MEK, Hypothemycin blocks downstream signaling, leading to reduced expression of Ras-inducible genes involved in tumor invasion and angiogenesis, such as MMP-1, MMP-9, TGF-beta, and VEGF.[11]

MAPK_Pathway Simplified MAPK/ERK Signaling Pathway and Hypothemycin's Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Hypothemycin Hypothemycin (Dihydrohypothemycin) Hypothemycin->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Simplified MAPK/ERK signaling pathway showing Hypothemycin's inhibitory action on MEK.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of viability and proliferation, allowing for the calculation of IC50 values.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • This compound/Hypothemycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound/Hypothemycin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like actin.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the efficacy of a compound like this compound in cancer cell lines.

experimental_workflow Workflow for In Vitro Evaluation of Anticancer Compounds Start Hypothesis: This compound has anti-cancer activity Cell_Culture Select and Culture Cancer Cell Lines Start->Cell_Culture Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) to determine IC50 Cell_Culture->Cytotoxicity_Assay Mechanism_Assays Investigate Mechanism of Action Cytotoxicity_Assay->Mechanism_Assays Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Mechanism_Assays->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Propidium Iodide staining) Mechanism_Assays->Cell_Cycle_Assay Western_Blot Western Blot for Signaling Pathway Proteins (e.g., p-ERK, ERK) Mechanism_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Efficacy and Mechanism Data_Analysis->Conclusion

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Dihydrohypothemycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of dihydrohypothemycin, a substance that requires careful management due to its potential hazards. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Chemical Hazard Profile

This compound is a potent chemical that necessitates stringent safety measures. Based on data for analogous compounds, it is classified as highly toxic and environmentally hazardous.

Hazard ClassificationGHS CodeDescription
Acute Oral ToxicityH300Fatal if swallowed.
Acute Aquatic HazardH410Very toxic to aquatic life.
Chronic Aquatic HazardH410Very toxic to aquatic life with long lasting effects.

Disposal Protocol

The primary directive for the disposal of this compound is to avoid environmental release . It must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should it be poured down the drain.

Experimental Protocol for Disposal of this compound Waste

This protocol outlines the steps for the safe disposal of solid this compound and contaminated labware.

Materials:

  • Personal Protective Equipment (PPE): Lab coat, chemical-resistant gloves (e.g., nitrile), safety goggles.

  • Clearly labeled, sealable hazardous waste container.

  • Inert absorbent material (e.g., vermiculite, sand).

  • Waste manifest or tracking form as required by your institution.

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing a lab coat, chemical-resistant gloves, and safety goggles.

  • Container Preparation:

    • Obtain a designated hazardous waste container that is compatible with the chemical.

    • Label the container clearly with "Hazardous Waste," "this compound," and the relevant hazard pictograms (skull and crossbones, environment).

  • Waste Collection (Solid):

    • Carefully transfer any solid this compound waste into the prepared hazardous waste container.

    • Minimize the creation of dust. If possible, handle in a fume hood.

  • Waste Collection (Contaminated Labware):

    • Rinse contaminated labware (e.g., vials, spatulas) with a suitable solvent (e.g., ethanol, acetone) in a fume hood.

    • Collect the rinse solvent in a separate, clearly labeled hazardous waste container for liquid waste.

    • Place the rinsed, empty labware in the solid hazardous waste container.

  • Spill Management:

    • In case of a spill, cordon off the area.

    • Cover the spill with an inert absorbent material.

    • Carefully sweep the absorbed material into the hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Container Sealing and Storage:

    • Once the waste is collected, securely seal the hazardous waste container.

    • Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Complete all necessary waste manifest forms as per institutional and regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., rinse solvent) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container seal_store Securely Seal Container and Store in Designated Area solid_container->seal_store liquid_container->seal_store disposal Arrange for Professional Hazardous Waste Disposal seal_store->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound

Navigating the Safe Handling of Potent Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for Handling Dihydrostreptomycin Sulfate (B86663) and Other Hazardous Substances

No specific safety data sheet for "Dihydrohypothemycin" was found. The following guidance is based on information for Dihydrostreptomycin sulfate, a substance with a similar name, and general best practices for handling hazardous drugs. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are critical to minimizing exposure to hazardous substances. The following table summarizes the recommended PPE for handling Dihydrostreptomycin sulfate and provides general guidance for hazardous drugs.

PPE CategoryRecommendations for Dihydrostreptomycin Sulfate & General Hazardous DrugsCitations
Gloves Wear two pairs of chemotherapy gloves that meet ASTM D6978 standards. The inner glove should be worn under the gown cuff and the outer glove over the cuff. Change gloves every 30 minutes or immediately if they are torn, punctured, or contaminated.[1][2][3]
Gowns Wear a disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. Gowns should close in the back.[1][3][4]
Eye and Face Protection Use goggles to protect against spills or splashes. Safety glasses with side shields are not sufficient. A face shield can be worn in addition to goggles.[2][4]
Respiratory Protection For unpacking hazardous drugs or when there is a risk of aerosol or vapor exposure, a full-face, powered air-purifying respirator (PAPR) with appropriate cartridges should be used. In cases of potential particulate exposure, a surgical N95 respirator may be appropriate.[1][4]
Shoe Covers Two pairs of shoe covers are required when compounding hazardous drugs. The second pair should be donned before entering the compounding area and removed upon exiting.[1][2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid MeasuresCitations
If Swallowed Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[5]
In Case of Skin Contact Immediately remove all contaminated clothing. Rinse the skin thoroughly with large amounts of water.[5]
In Case of Eye Contact Remove any contact lenses. Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[5]
If Inhaled Relocate the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[5]

Operational and Disposal Plans

Handling Spills:

A clear plan for managing spills is essential to prevent further contamination and exposure.

  • Small Spills (less than 5 mL):

    • Ensure proper PPE is worn.

    • Wipe the area multiple times to confirm the removal of the hazardous drug.

  • Large Spills (greater than 5 mL):

    • Isolate the area until the spill has been cleaned.

    • Use full PPE, including gloves and protective coverings for clothing, face, and eyes.

    • Clean carefully to avoid creating dust or drops in the air.

    • Dispose of all cleanup materials according to Environmental Protection Agency (EPA) regulations and facility policies.[4]

Disposal of Waste:

All materials that come into contact with hazardous drugs are considered contaminated and must be disposed of properly.

  • Contaminated PPE: All used PPE, such as gloves, gowns, and shoe covers, should be considered contaminated and placed in a designated chemotherapy waste container.[1][4] Disposable PPE should not be reused.[4]

  • Chemical Waste: Dispose of Dihydrostreptomycin sulfate and other hazardous chemical waste in accordance with local, state, and federal regulations. This typically involves placing the waste in a sealed, labeled container for pickup by a certified hazardous waste disposal company.

Workflow for Safe Handling of Potent Compounds

The following diagram illustrates a standard workflow for the safe handling of a potent chemical compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receipt of Chemical Storage Secure Storage Receipt->Storage Inspect Package Prep_Area Prepare Handling Area Storage->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weighing Weighing & Aliquoting Don_PPE->Weighing Experiment Performing Experiment Weighing->Experiment Decontamination Decontaminate Surfaces Experiment->Decontamination Doff_PPE Doff PPE Correctly Decontamination->Doff_PPE Waste_Disposal Dispose of Waste Doff_PPE->Waste_Disposal

Safe chemical handling workflow.

References

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